2-(4-Benzylpiperazin-1-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUPEPBRQNHPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397397 | |
| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92042-93-8 | |
| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 2-(4-benzylpiperazin-1-yl)acetonitrile"
A Technical Guide to 2-(4-benzylpiperazin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a central piperazine ring substituted with a benzyl group at one nitrogen and an acetonitrile group at the other. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents due to its ability to improve aqueous solubility and bioavailability.[1] The benzyl and acetonitrile groups contribute to the molecule's lipophilicity and potential for specific intermolecular interactions. This document provides a comprehensive overview of the known physicochemical properties, theoretical synthesis and analysis protocols, and relevant biological context for this compound.
Physicochemical Properties
The properties of this compound have been primarily determined through computational methods. Experimental data for properties such as melting point, boiling point, and pKa are not widely available in published literature. A summary of its key identifiers and computed characteristics is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 92042-93-8 | [2] |
| Molecular Formula | C₁₃H₁₇N₃ | [2][3] |
| Molecular Weight | 215.29 g/mol | [2] |
| InChIKey | ATUPEPBRQNHPDY-UHFFFAOYSA-N | [3] |
| Computed Properties | ||
| XlogP | 1.6 | [3] |
| Topological Polar Surface Area (TPSA) | 39.06 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [3] (Typo in source, should be 0) |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Monoisotopic Mass | 215.14224 Da | [3] |
| General Properties | ||
| Physical Form | Solid | (Inferred)[5] |
| Storage Conditions | Store at -20°C or under refrigeration (4°C) | [2][4] |
Experimental Protocols
While specific validated protocols for this compound are not detailed in the available literature, the following sections describe standard methodologies for its synthesis and analysis based on established procedures for analogous piperazine derivatives.[1][6]
Synthesis Protocol: N-Alkylation of 1-Benzylpiperazine
The synthesis of this compound can be achieved via a standard nucleophilic substitution reaction. This involves the alkylation of 1-benzylpiperazine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.
Reagents and Materials:
-
1-Benzylpiperazine
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (anhydrous)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile, add a fine powder of anhydrous potassium carbonate (2.0-3.0 eq) as a base.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.[6]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Analytical Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds. A reverse-phase HPLC method is suitable for this molecule.[7][8]
Instrumentation and Conditions:
-
HPLC System: A standard UHPLC or HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7][9]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (pH 2-3).[7][9]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[8][9]
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 210 nm or 254 nm, where the benzyl chromophore absorbs.[9]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[9]
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Workflow Visualizations
The following diagrams illustrate the logical flow for the synthesis and analysis of this compound.
Biological Context
While no specific biological activity or signaling pathway has been published for this compound itself, its structural relative, 1-benzylpiperazine (BZP), is known to be a central nervous system stimulant.[10] BZP acts by stimulating the release of dopamine and serotonin and inhibiting their reuptake.[10] Furthermore, numerous piperazine derivatives have been investigated for a vast range of therapeutic applications, including as anticancer, anti-anxiety, and antihypertensive agents.[1] Specifically, compounds containing a 1-benzylpiperidine motif (a closely related structure) have been explored as ligands for sigma receptors, which are targets for treating neurological disorders.[11][12] The structural components of this compound suggest it may have been synthesized as part of a medicinal chemistry program exploring novel CNS agents or other therapeutic targets. Further biological evaluation is required to determine its specific pharmacological profile.
References
- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CAS [[92042-93-8]] | BIOZOL [biozol.de]
- 3. PubChemLite - this compound (C13H17N3) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. (S)-2-(4-benzylpiperazin-2-yl)acetonitrile 95% | CAS: 2740593-12-6 | AChemBlock [achemblock.com]
- 6. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. qascf.com [qascf.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jchr.org [jchr.org]
- 11. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(4-benzylpiperazin-1-yl)acetonitrile molecular structure and formula"
An In-depth Technical Guide to 2-(4-benzylpiperazin-1-yl)acetonitrile
This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a compilation of quantitative data, an example of a relevant synthetic protocol, and diagrams illustrating its structure and a potential logical workflow for its synthesis.
Molecular Structure and Chemical Formula
This compound is a synthetic organic compound featuring a piperazine ring substituted with a benzyl group at one nitrogen and an acetonitrile group at the other. The molecular formula for this compound is C₁₃H₁₇N₃.[1][2][3] The structure contains a flexible piperazine ring, a benzyl group which adds aromatic character, and a nitrile functional group.
The IUPAC name for this compound is this compound.[3] It is also identified by various CAS Numbers depending on its stereochemistry: the racemic mixture is typically referenced by CAS number 92042-93-8[2], while the (S)-enantiomer is identified by CAS number 2740593-12-6[1][4] and the (R)-enantiomer by 2740593-41-1.[5][6]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Molecular Structure of this compound.
Physicochemical and Computational Data
A summary of key quantitative data for this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇N₃ | [1][2][3] |
| Molecular Weight | 215.29 g/mol | [1][2] |
| CAS Number | 92042-93-8 (racemate) | [2] |
| 2740593-12-6 ((S)-enantiomer) | [1][4] | |
| 2740593-41-1 ((R)-enantiomer) | [5][6] | |
| Purity (Typical) | ≥98% | [1][4] |
| TPSA (Topological Polar Surface Area) | 39.06 Ų | [1] |
| logP (Octanol-water partition coefficient) | 1.37408 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
| SMILES | C1CN(CCN1CC#N)CC2=CC=CC=C2 | [3] |
Experimental Protocols
Example Synthetic Protocol for Related Piperazinyl Acetonitriles
A study on the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles describes a base-induced, three-component reaction.[7] This method is noted for its use of less odorous disulfides and ethanol as a green solvent.[7]
General Reaction Scheme: A disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide are reacted in the presence of a base in ethanol. The reaction proceeds via an SN2 mechanism.[7]
Materials and Methods:
-
Reactants: Disulfide derivative, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, trimethylsilyl cyanide.
-
Solvent: Ethanol (EtOH).
-
Base: A suitable organic or inorganic base.
-
Procedure:
-
The disulfide and other reactants are dissolved in ethanol.
-
The base is added to the mixture.
-
The reaction is stirred at a specified temperature for a set duration.
-
Upon completion, the product is isolated and purified, typically using column chromatography.
-
Characterization: The final products are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.[7]
The following diagram illustrates a generalized workflow for the synthesis and analysis of such compounds.
Caption: Generalized workflow for synthesis and analysis.
Potential Biological Activity and Logical Pathways
Piperazine derivatives are a well-known class of compounds in medicinal chemistry. The sulfur-containing ethyl piperazine derivatives, which are structurally related to the target molecule, have been investigated as inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1).[7] ACAT-1 is an enzyme involved in cholesterol esterification and is a target for drugs aimed at treating conditions like hyperlipidemia and atherosclerosis.[7]
While the specific biological activity of this compound is not detailed in the available literature, its structural motifs suggest it could be a candidate for screening in various biological assays, including enzyme inhibition studies. The logical relationship of an inhibitor to its target enzyme is depicted below.
Caption: Logical diagram of enzyme inhibition.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound, CAS [[92042-93-8]] | BIOZOL [biozol.de]
- 3. PubChemLite - this compound (C13H17N3) [pubchemlite.lcsb.uni.lu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chiralen.com [chiralen.com]
- 6. (R)-2-(4-Benzylpiperazin-2-yl)acetonitrile | 2740593-41-1 [sigmaaldrich.com]
- 7. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-(4-Benzylpiperazin-1-yl)acetonitrile (CAS Number: 92042-93-8)
Notice: Publicly available scientific and technical data for 2-(4-Benzylpiperazin-1-yl)acetonitrile is limited. This guide provides a summary of the available information.
Chemical Identity and Basic Properties
CAS Number: 92042-93-8[1][2][3][4][5][6] Chemical Name: this compound[1][2][5] Molecular Formula: C₁₃H₁₇N₃[1][3] Molecular Weight: 215.29 g/mol [1]
Structural Representation:
Caption: Molecular structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃ | [1][3] |
| Molecular Weight | 215.29 g/mol | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, analysis, or biological evaluation of this compound are not described in the currently available literature. General synthetic routes for similar piperazine derivatives often involve the alkylation of a piperazine precursor. A potential, though not explicitly documented, synthetic workflow is outlined below.
Caption: A generalized, hypothetical synthesis workflow.
Biological Activity and Signaling Pathways
There is a notable absence of published research on the biological activity, mechanism of action, or associated signaling pathways of this compound. While the piperazine moiety is a common scaffold in pharmacologically active compounds, particularly those targeting the central nervous system, no specific studies have been identified for this particular molecule.
Toxicological Information
No specific toxicological studies or safety data sheets (SDS) for this compound were found in the public domain. Standard laboratory safety precautions should be taken when handling this compound.
Conclusion
The currently available information on this compound (CAS 92042-93-8) is sparse and limited to its basic chemical identity. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of data indicates that this compound is largely unexplored, and its physicochemical, biological, and toxicological properties remain to be determined. Further research is required to elucidate the potential applications of this molecule.
References
- 1. sinfoochem.com [sinfoochem.com]
- 2. 92042-93-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Chemical Product Catalog _Letter B_Page 431_Chemicalbook [chemicalbook.com]
- 4. proactivemr.com [proactivemr.com]
- 5. 92042-93-8(this compound) | Kuujia.com [kuujia.com]
- 6. Page 00889 (Chemical) [intlab.org]
The Biological Versatility of 2-(4-benzylpiperazin-1-yl)acetonitrile Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of the biological activities of 2-(4-benzylpiperazin-1-yl)acetonitrile derivatives, targeting researchers, scientists, and drug development professionals. The document consolidates quantitative data, details key experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this promising class of compounds.
Introduction
The this compound scaffold is a key pharmacophore that has garnered significant attention in medicinal chemistry. Derivatives based on this core structure have demonstrated a wide spectrum of biological activities, including potential as cholinesterase inhibitors for neurodegenerative diseases, as potent agents against various cancer cell lines, and as effective antimicrobial and antifungal compounds. This guide explores the structure-activity relationships, mechanisms of action, and experimental validation of these diverse biological effects.
Quantitative Biological Activity Data
The biological efficacy of various this compound derivatives is summarized below. The data, extracted from multiple studies, are presented in tabular format for clear comparison.
Cholinesterase Inhibitory Activity
Several derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathogenesis of Alzheimer's disease.
| Compound ID | Target Enzyme | Activity (pIC50) | Selectivity | Reference |
| 22 | BuChE | 5.00 | Selective for BuChE | [1] |
| Series 16-25 | BuChE | - | Selective for BuChE | [1] |
| Series 5-14 | AChE/BuChE | - | Non-selective | [1] |
| Compound 21 | AChE | IC50: 6.62 nM | Selective for AChE | [2] |
| Compound 19 | AChE | IC50: 1.2 nM | ~34700-fold vs BuChE | [3] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Anticancer Activity
The antiproliferative effects of these derivatives have been tested against a variety of human cancer cell lines.
| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Mechanism of Action | Reference |
| 7a | Four cancer cell lines | 0.029 - 0.147 | G2/M cell cycle arrest, apoptosis, anti-tubulin | [4] |
| C505 | K562, HeLa, AGS | GI50: 0.06 - 0.16 | Inhibition of PI3K/AKT, Src, BCR-ABL pathways | [5] |
| 23 | MDA-MB-468 (Breast) | GI50: 1.00 | - | [6] |
| 25 | HOP-92 (Lung) | GI50: 1.35 | - | [6] |
| 4b | HepG-2 (Liver) | 7.14 µg/mL | - | [7] |
| 4k | HepG-2 (Liver) | 7.61 µg/mL | - | [7] |
| 4b | MCF-7 (Breast) | 13.8 µg/mL | - | [7] |
| 4k | MCF-7 (Breast) | 12 µg/mL | - | [7] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of compound potency.
Antimicrobial and Antifungal Activity
A range of derivatives has been synthesized and evaluated for their efficacy against various bacterial and fungal strains.
| Compound Class | Test Organisms | Activity | Reference |
| Piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Significant antibacterial activity | [8] |
| Piperazine derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Significant antifungal activity | [8] |
| Substituted piperazines | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against bacterial strains | [9] |
| Substituted piperazines | A. fumigatus, A. flavus, A. niger | Less active against fungi | [9] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided to ensure reproducibility and standardization.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE and BChE activity.
Reagents and Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution (1 U/mL)
-
0.1 M Phosphate buffer (pH 8.0)
-
Test compound solutions (dissolved in a suitable solvent like DMSO or ethanol)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 10 mM
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI), 14 mM
-
5% Sodium dodecyl sulfate (SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.
-
Add 10 µL of the test compound solution to the sample wells. For control wells, add 10 µL of the solvent.
-
Add 10 µL of the AChE (or BChE) enzyme solution to all wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI (or BTCI) substrate.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm using a microplate reader after 10 minutes.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Caption: Workflow for the Ellman's method-based cholinesterase inhibition assay.
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Reagents and Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include untreated cells as a control.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: General workflow for the in vitro MTT cell proliferation assay.
Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)
This method assesses the antimicrobial activity of substances by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Reagents and Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Agar (MHA) or appropriate agar medium
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solutions
-
Standard antibiotic disks (positive control)
-
Solvent control disks (negative control)
-
Incubator
Procedure:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.
-
Aseptically place sterile filter paper disks onto the inoculated agar surface.
-
Pipette a known volume (e.g., 10-20 µL) of the test compound solution onto each disk. Include positive and negative control disks.
-
Allow the plates to stand for 30 minutes to permit diffusion of the compounds.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Caption: Experimental workflow for the agar disk diffusion antimicrobial susceptibility test.
Mechanism of Action and Signaling Pathways
While the exact mechanisms for all observed activities are still under investigation, studies on related piperazine derivatives suggest several potential pathways, particularly in cancer.
Anticancer Signaling Pathways
A novel piperazine derivative, C505, has been shown to induce apoptosis in cancer cells by inhibiting multiple critical signaling pathways.[5][10] These include:
-
PI3K/AKT Pathway: This pathway is crucial for cell proliferation and survival. Inhibition leads to reduced cell growth and induction of apoptosis.
-
Src Family Kinases: These are non-receptor tyrosine kinases that play a role in cell growth, differentiation, and survival. Their inhibition can halt cancer progression.
-
BCR-ABL Pathway: This pathway, resulting from a specific chromosomal translocation, is a hallmark of chronic myeloid leukemia (CML). Its inhibition is a key therapeutic strategy for CML.
The ability of these compounds to target multiple pathways simultaneously suggests they could be effective against a broad range of cancers and potentially circumvent resistance mechanisms.
Caption: Potential anticancer signaling pathways inhibited by piperazine derivatives.
Conclusion
Derivatives of this compound represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds highlights their significant therapeutic potential. The multi-target nature observed in their anticancer activity is particularly promising for developing novel therapies that can overcome drug resistance. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies is warranted to translate these findings into clinically effective treatments.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR | Semantic Scholar [semanticscholar.org]
- 3. ijcmas.com [ijcmas.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Evaluation of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature lacks specific in vitro studies on 2-(4-benzylpiperazin-1-yl)acetonitrile. This guide provides a technical overview of the compound's properties and details in vitro methodologies and findings for structurally related compounds to inform potential future research. The data presented herein is not for this compound but for its structural analogs.
Introduction
This compound is a small molecule featuring a benzylpiperazine core linked to an acetonitrile group. The benzylpiperazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets. The nitrile group can also participate in molecular interactions. Due to the absence of direct in vitro studies, this document outlines potential areas of investigation based on the activities of structurally similar compounds and provides standardized protocols for relevant assays.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃ | ChemScene[1] |
| Molecular Weight | 215.29 g/mol | ChemScene[1] |
| CAS Number | 2740593-12-6 (for (S)-enantiomer) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 39.06 Ų | ChemScene[1] |
| Predicted LogP | 1.37408 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
In Vitro Studies of Structurally Related Compounds
While no specific data exists for this compound, research on compounds with a similar benzylpiperazine core suggests potential biological activities.
Acetylcholinesterase (AChE) Inhibition
A study on a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share the benzylpiperazine core, identified them as potential acetylcholinesterase inhibitors.
Table 1: Acetylcholinesterase Inhibitory Activity of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives
| Compound | Substitution on Benzyl Ring | IC₅₀ (µM) |
| 4a | 2-Cl | 0.91 ± 0.045 |
| Donepezil (Reference) | - | 0.14 ± 0.03 |
Data extracted from a study on structural analogs and not on this compound.
General Experimental Protocols for In Vitro Assessment
For researchers interested in evaluating the in vitro profile of this compound, the following are detailed, generalized protocols for relevant assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[2][3][4][5]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2][4] The concentration of the formazan is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase.[7][8]
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[9]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE enzyme solution (1 U/mL).[7]
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[7]
-
DTNB Addition: Add 10 µL of 10 mM DTNB to the mixture.[7]
-
Reaction Initiation: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.[7]
-
Reaction Termination: After 1 minute of shaking, add 20 µL of 5% SDS to stop the reaction.[7]
-
Absorbance Measurement: Incubate for 10 minutes and measure the absorbance at 412 nm.[7]
Kinase Inhibition: EGFR Tyrosine Kinase Assay
This assay determines the inhibitory effect of a compound on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity.[10][11][12]
Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by EGFR. The level of phosphorylation is then quantified, often using a specific antibody and a detection system (e.g., luminescence or fluorescence).[10][12]
Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reaction Setup: In a 384-well plate, combine the EGFR enzyme, the substrate/ATP mix, and the test compound in a suitable kinase buffer.[12]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[12]
-
ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.[12]
-
Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader.[12]
Proposed In Vitro Screening Workflow
The following diagram illustrates a logical workflow for the initial in vitro characterization of a novel compound like this compound.
Caption: A hypothetical workflow for the in vitro evaluation of a novel compound.
Conclusion
There is a clear gap in the scientific literature regarding the in vitro properties of this compound. Based on the activity of structurally related compounds, investigating its potential as an acetylcholinesterase inhibitor could be a starting point. The provided generalized protocols for cytotoxicity, enzyme inhibition, and kinase activity assays offer a framework for the systematic in vitro evaluation of this compound. Further research is necessary to elucidate its biological activity and potential therapeutic applications.
References
- 1. chemscene.com [chemscene.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 12. promega.com.cn [promega.com.cn]
Unraveling the Therapeutic Potential of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Overview of Plausible Mechanisms of Action
For Immediate Release: November 2, 2025
A Deep Dive into the Pharmacological Profile of a Versatile Benzylpiperazine Scaffold
While direct experimental data on the specific mechanism of action for 2-(4-benzylpiperazin-1-yl)acetonitrile remains to be published, a comprehensive analysis of its core chemical structure, benzylpiperazine (BZP), and its derivatives, reveals a rich and diverse pharmacological landscape. This technical guide synthesizes the existing body of research on the benzylpiperazine scaffold to extrapolate the potential mechanisms of action for this compound, providing a valuable resource for researchers, scientists, and drug development professionals. The benzylpiperazine moiety is a well-established pharmacophore, demonstrating a wide range of biological activities that suggest therapeutic potential across several key areas, including neurodegenerative diseases, oncology, and pain management.
Central Nervous System Activity: A Primary Focus
The preponderance of evidence points towards the central nervous system (CNS) as a primary site of action for benzylpiperazine-containing compounds. The parent compound, BZP, is a known CNS stimulant that enhances the release of catecholamines, particularly dopamine and norepinephrine, and to a lesser extent, serotonin. It achieves this by interacting with the dopamine, norepinephrine, and serotonin reuptake transporters.[1][2][3][4][5] This foundational mechanism suggests that this compound could exhibit similar stimulant properties.
Potential Therapeutic Applications Based on Analog Research
Extensive research into derivatives of the benzylpiperazine scaffold has unveiled a number of promising therapeutic avenues. These investigations provide a roadmap for the potential biological activities of this compound.
Neurodegenerative Disorders: A Multi-Target Approach
A significant body of research has focused on the development of benzylpiperazine derivatives as potential treatments for Alzheimer's disease. These compounds have been shown to act on multiple key pathological pathways of the disease.
-
Cholinesterase Inhibition: Several studies have reported the synthesis of benzylpiperazine derivatives that act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in Alzheimer's disease.
-
Amyloid-β Aggregation Inhibition: In addition to cholinesterase inhibition, some benzylpiperazine derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[1]
Table 1: Cholinesterase Inhibitory Activity of Selected Benzylpiperazine Derivatives
| Compound Reference | Target | IC50 (µM) |
| Compound 4a (ortho-chloro derivative) | Acetylcholinesterase | 0.91 ± 0.045 |
| Donepezil (Reference) | Acetylcholinesterase | 0.14 ± 0.03 |
Data extracted from a study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives.[2]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase and butyrylcholinesterase inhibitory activities of the compounds are typically assessed using a modified Ellman's spectrophotometric method. The assay is generally performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in a suitable solvent (e.g., DMSO), and the respective enzyme (AChE from electric eel or BChE from equine serum). The mixture is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). The reaction is then initiated by the addition of the substrate, acetylthiocholine iodide or butyrylthiocholine iodide, and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm) over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound with that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
Pain Management: Targeting Sigma Receptors
Benzylpiperazine derivatives have also been identified as potent ligands for sigma-1 (σ1) receptors, which are involved in the modulation of nociceptive signaling. This suggests a potential application for this compound in the development of novel analgesics.
Table 2: Sigma-1 Receptor Binding Affinity of a Benzylpiperazine Derivative
| Compound Reference | Target | Ki (nM) |
| Compound 15 | Sigma-1 Receptor | 1.6 |
Data from a study on benzylpiperazine derivatives as σ1 receptor ligands.[7]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
The affinity of compounds for the sigma-1 receptor is typically determined through a competitive radioligand binding assay. The assay is performed using cell membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing the recombinant human receptor). The membranes are incubated with a radiolabeled ligand that has a high affinity and selectivity for the sigma-1 receptor (e.g., [³H]-pentazocine). The incubation is carried out in the presence of varying concentrations of the test compound. The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which represents the amount of radioligand bound to the receptors, is then measured using a scintillation counter. The ability of the test compound to inhibit the binding of the radioligand is used to determine its binding affinity (Ki), which is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Oncology: Inducing Cancer Cell Death
The benzylpiperazine scaffold has also been explored for its anticancer potential. Certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The proposed mechanisms include cell cycle arrest and the induction of apoptosis. Furthermore, benzylpiperazine derivatives have been designed as selective inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer therapy.[4][8]
Table 3: Antiproliferative Activity of a Benzylpiperazine Derivative
| Compound Reference | Cell Line | IC50 (µM) |
| Compound 7a | HepG2 (Hepatocellular carcinoma) | 0.029 - 0.147 |
Data from a study on N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines.[8]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). Following the incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Conclusion
While the precise molecular targets and mechanism of action of this compound await elucidation through direct experimental investigation, the extensive research on its core benzylpiperazine scaffold provides a strong foundation for predicting its potential pharmacological profile. The evidence strongly suggests that this compound is likely to exhibit activity within the central nervous system and holds promise for therapeutic applications in neurodegenerative diseases, pain management, and oncology. Further in-depth studies, including receptor binding assays, enzyme inhibition assays, and in vivo models, are warranted to fully characterize the biological activity of this compound and to explore its full therapeutic potential. This technical guide serves as a valuable starting point for researchers embarking on the investigation of this and related compounds.
References
- 1. Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C13H17N3) [pubchemlite.lcsb.uni.lu]
- 6. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-benzylpiperazin-1-yl)acetonitrile is a piperazine derivative with potential applications in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is a critical first step in its preclinical development, influencing formulation, bioavailability, and in vitro assay design. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its determination, and relevant biological context for this class of compounds.
Predicted Solubility Profile
-
Polar Features : The piperazine ring with its two nitrogen atoms and the nitrile (-C≡N) group are capable of hydrogen bonding and dipole-dipole interactions, contributing to solubility in polar solvents.
-
Non-polar Features : The benzyl group (a phenyl ring attached to a methylene group) is hydrophobic and will favor solubility in non-polar or weakly polar organic solvents.
This amphiphilic nature suggests that this compound is likely to exhibit solubility in a range of organic solvents, particularly polar aprotic solvents that can engage in dipole-dipole interactions without disrupting the intramolecular hydrogen bonding network. Its solubility in water is expected to be low due to the significant non-polar benzyl group.
Data Presentation
The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents. This is a predictive assessment based on chemical structure.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The large hydrophobic benzyl group is expected to dominate, leading to poor aqueous solubility. |
| Methanol | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, interacting with the piperazine and nitrile moieties, while also solvating the non-polar parts. | |
| Ethanol | Moderate | Similar to methanol, but the increased hydrocarbon chain length may slightly enhance the solvation of the benzyl group. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong dipole moment and ability to accept hydrogen bonds make it an excellent solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | High | Similar to DMSO, it is a highly polar aprotic solvent capable of dissolving many organic molecules. | |
| Acetonitrile | Moderate to High | The nitrile group can interact with the nitrile group of the solute, and its polarity is sufficient to dissolve the compound. | |
| Acetone | Moderate | A polar aprotic solvent that should be capable of dissolving the compound, though perhaps less effectively than DMSO or DMF. | |
| Non-polar | Dichloromethane (DCM) | Moderate | Its ability to dissolve moderately polar compounds makes it a likely solvent. |
| Chloroform | Moderate | Similar in properties to DCM. | |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact favorably with the benzyl group, but it may be less effective at solvating the polar piperazine and nitrile moieties. | |
| Hexane | Low | As a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocols
Given the absence of published quantitative data, the following sections detail standardized experimental protocols for determining the solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and helps classify the compound based on its acidic or basic properties.[3][4][5]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
A range of solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents as listed in the table above.
-
pH indicator paper
Procedure:
-
Add approximately 10-20 mg of this compound to a series of test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vortex each test tube vigorously for 30-60 seconds.
-
Visually inspect each tube for the dissolution of the solid. A compound is considered soluble if it completely dissolves to form a clear solution.
-
For the aqueous solutions (Water, HCl, NaOH, NaHCO₃), test the pH with indicator paper to observe any changes. Solubility in acidic or basic solutions can indicate the formation of a salt.
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.[6]
Materials:
-
This compound
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Chosen solvent
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the solution.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Visualizations
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Biological Context: Sigma-1 Receptor Signaling Pathway
While the specific biological targets of this compound are not defined, many benzylpiperazine derivatives are known to interact with the Sigma-1 receptor (σ1R).[7] The σ1R is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in cellular stress responses and signaling.[8][9][10]
Caption: Simplified Sigma-1 receptor signaling pathway.
Conclusion
This guide provides a foundational understanding of the solubility characteristics of this compound based on its chemical structure. The predicted moderate to high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols, offers a starting point for experimental design. The detailed protocols for both qualitative and quantitative solubility determination provide a clear path for obtaining precise experimental data. Furthermore, the potential interaction of this class of compounds with the Sigma-1 receptor highlights a possible avenue for future pharmacological investigation. Accurate experimental determination of solubility is paramount and should be conducted to validate these predictions for any research or development application.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. mdpi.com [mdpi.com]
- 4. csub.edu [csub.edu]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. labs.penchant.bio [labs.penchant.bio]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data and Characterization of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-benzylpiperazin-1-yl)acetonitrile. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data alongside expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics based on analogous structures and functional group analysis. Detailed, standardized experimental protocols for acquiring such spectral data are also included to facilitate laboratory work.
Spectral Data Summary
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 216.14952 |
| [M+Na]⁺ | 238.13146 |
| [M+K]⁺ | 254.10540 |
| [M+NH₄]⁺ | 233.17606 |
| [M-H]⁻ | 214.13496 |
| [M+HCOO]⁻ | 260.14044 |
| [M+CH₃COO]⁻ | 274.15609 |
Data sourced from PubChem.[1]
Table 2: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Benzyl CH₂ (Ar-CH₂) | ~3.50 | Singlet |
| Piperazine CH₂ (adjacent to N-benzyl) | 2.40 - 2.60 | Multiplet |
| Piperazine CH₂ (adjacent to N-acetonitrile) | 2.60 - 2.80 | Multiplet |
| Acetonitrile CH₂ (N-CH₂-CN) | ~3.30 | Singlet |
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 127 - 130 |
| Aromatic (ipso-C) | 135 - 140 |
| Benzyl CH₂ (Ar-CH₂) | ~63 |
| Piperazine CH₂ | 50 - 55 |
| Acetonitrile CH₂ (N-CH₂-CN) | ~45 |
| Nitrile (C≡N) | 115 - 120 |
Table 4: Expected Infrared (IR) Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2800 - 3000 | Medium |
| C≡N stretch (nitrile) | 2240 - 2260 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch (aliphatic amine) | 1000 - 1250 | Medium |
Experimental Protocols
The following are detailed, standard methodologies for the acquisition of NMR, IR, and mass spectra for organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the magnetic field to optimize homogeneity.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Spectrum Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, often containing a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
-
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable and efficient ionization.
-
Acquire the mass spectrum over a suitable m/z range to include the expected molecular ions and potential adducts.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other common adducts to confirm the molecular weight of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral characterization of a synthesized organic compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of an organic compound.
References
Potential Therapeutic Targets of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential therapeutic applications of 2-(4-benzylpiperazin-1-yl)acetonitrile based on findings from structurally related compounds. As of the date of this publication, no direct biological data for this compound has been reported in the reviewed literature. The information presented herein is intended to guide future research and is based on the activities of close structural analogs.
Executive Summary
The benzylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While this compound has not been directly studied, its derivatives have shown significant activity as inhibitors of acetylcholinesterase (AChE) and as ligands for the sigma-1 (σ1) receptor. These findings suggest that this compound holds potential as a lead compound for the development of therapeutics for neurodegenerative disorders, such as Alzheimer's disease, and for conditions involving the modulation of σ1 receptor activity, including neuropathic pain and certain psychiatric disorders. This guide provides an in-depth analysis of these potential targets, including quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Potential Therapeutic Target: Acetylcholinesterase (AChE)
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. By increasing the levels of acetylcholine in the brain, AChE inhibitors can lead to improvements in cognitive function.
Evidence from Structural Analogs
A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their AChE inhibitory activity. These compounds share the core benzylpiperazine moiety with this compound, suggesting that the parent compound may exhibit similar properties.
Quantitative Data: AChE Inhibition by Benzylpiperazine Derivatives
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of key derivatives.
| Compound ID | Substitution on Benzyl Ring | IC50 (µM)[1][2] |
| 4a | 2-Chloro | 0.91 ± 0.045[1][2] |
| 4g | 3-Methoxy | 5.5 ± 0.7[1][2] |
| Donepezil (Reference) | - | 0.14 ± 0.03[1][2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the compounds was determined using a modified Ellman's spectrophotometric method.[1][2]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference standard (Donepezil)
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of test compound solution (at various concentrations), and 25 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Cholinergic signaling and the inhibitory action of benzylpiperazine derivatives on AChE.
Potential Therapeutic Target: Sigma-1 (σ1) Receptor
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including ion channel activity, neurotransmitter release, and neuronal survival. Ligands of the σ1 receptor are being investigated for their therapeutic potential in neuropathic pain, depression, and neurodegenerative diseases.
Evidence from Structural Analogs
Several series of benzylpiperazine derivatives have been identified as potent and selective ligands for the σ1 receptor.[3][4] These findings suggest that the benzylpiperazine scaffold is a promising pharmacophore for targeting this receptor.
Quantitative Data: σ1 Receptor Binding Affinity of Benzylpiperazine Derivatives
The following table summarizes the in vitro binding affinities of representative benzylpiperazine derivatives for the σ1 and σ2 receptors.
| Compound ID | Ki (nM) for σ1 Receptor[3][4] | Ki (nM) for σ2 Receptor[3][4] | Selectivity (Ki σ2 / Ki σ1)[3][4] |
| 15 | 1.6 | 1417 | 886[3][4] |
| 21 | 8.8 | >10000 | >1136[4] |
| 22 | 145 | >10000 | >69[4] |
| Haloperidol (Reference) | 3.2 | 860 | 269[3] |
Experimental Protocol: Radioligand Binding Assay for σ1 and σ2 Receptors
The binding affinities of the compounds for σ1 and σ2 receptors were determined using a radioligand binding assay.[3][4]
Materials:
-
Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)
-
--INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ2)
-
Non-labeled haloperidol (for non-specific binding)
-
Tris-HCl buffer
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Homogenize brain or liver tissue in Tris-HCl buffer and prepare membrane fractions by centrifugation.
-
In assay tubes, combine the membrane preparation, the radioligand (--INVALID-LINK---pentazocine or [³H]DTG), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled haloperidol.
-
Incubate the mixture at the appropriate temperature and duration (e.g., 37°C for 150 min for σ1).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki values using competitive binding analysis software.
Experimental Workflow: Target Identification and Validation
Caption: A general workflow for identifying and validating therapeutic targets.
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutics targeting acetylcholinesterase and the sigma-1 receptor. Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these hypothesized activities. A comprehensive screening against a panel of receptors and enzymes would be invaluable in elucidating its full pharmacological profile and identifying its primary therapeutic targets. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for the development of new treatments for a range of debilitating diseases.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis Protocol for 2-(4-benzylpiperazin-1-yl)acetonitrile: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile, a valuable intermediate in the development of various pharmacologically active compounds. The protocol outlines a reliable two-step synthetic route, commencing with the preparation of N-benzylpiperazine, followed by its alkylation to yield the target compound. Detailed experimental procedures, characterization data, and process visualization are included to ensure reproducibility and facilitate its application in research and development.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the mono-N-benzylation of piperazine with benzyl chloride to produce N-benzylpiperazine. The subsequent step is the N-alkylation of the secondary amine of N-benzylpiperazine with chloroacetonitrile to introduce the acetonitrile moiety, yielding the final product.
Caption: Two-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of N-Benzylpiperazine
This procedure is adapted from established methods for the mono-alkylation of piperazine.[1]
Materials:
-
Piperazine
-
Benzyl chloride
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 eq) in ethanol.
-
To this solution, add benzyl chloride (1.0 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution until the pH is greater than 12.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude N-benzylpiperazine.
-
Purify the crude product by vacuum distillation to yield pure N-benzylpiperazine as a colorless oil.
Quantitative Data for Step 1:
| Parameter | Value |
| Typical Yield | 65-75% |
| Boiling Point | 122-124 °C at 2.5 mmHg[1] |
| Appearance | Colorless oil |
Step 2: Synthesis of this compound
This step involves the N-alkylation of N-benzylpiperazine with chloroacetonitrile.[2][3]
Materials:
-
N-Benzylpiperazine
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of N-benzylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add chloroacetonitrile (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
III. Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N₃ | [4][5] |
| Molecular Weight | 215.29 g/mol | [4] |
| Appearance | - | - |
| Boiling Point | 345.7 °C at 760 mmHg | [5] |
| Density | 1.088 g/cm³ | [5] |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the piperazine ring protons, and a singlet for the methylene protons adjacent to the nitrile group.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the piperazine carbons, the methylene carbon adjacent to the nitrile, and the nitrile carbon.
-
Mass Spectrometry (ESI-MS): A prominent ion corresponding to the protonated molecule [M+H]⁺ is expected. The predicted m/z for [M+H]⁺ is 216.14952.
IV. Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis and purification of the target compound.
V. Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols, researchers can reliably produce this key intermediate for their drug discovery and development programs. The provided data and visualizations are intended to support the successful implementation of this synthetic procedure in a laboratory setting.
References
Application Notes and Protocols for the Quantification of 2-(4-benzylpiperazin-1-yl)acetonitrile
These application notes provide detailed protocols for the quantitative analysis of 2-(4-benzylpiperazin-1-yl)acetonitrile in pharmaceutical samples. The methods described are based on common analytical techniques used for the quantification of piperazine derivatives and related compounds.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This method is suitable for the routine quality control of this compound in bulk drug substance and pharmaceutical formulations.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2) is commonly used for piperazine derivatives.[1] A gradient elution can be employed for optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 239 nm.[1]
-
Injection Volume: 10 µL.
b. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Standard Working Solutions: Prepare a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For a drug product, a suitable extraction method should be developed to isolate the analyte from the formulation matrix. The final sample solution should be prepared in the mobile phase.
c. Method Validation Parameters (Representative Data):
The following table summarizes the typical validation parameters for this HPLC method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (%) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
d. HPLC Workflow Diagram:
Caption: Workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity and is a powerful technique for the identification and quantification of this compound, especially for trace-level analysis.
Experimental Protocol
a. Instrumentation and Analytical Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A capillary column such as a 30 m x 0.25 mm, 0.25 µm film thickness column is often used.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector Temperature: 300 °C.[2]
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 300 °C at a rate of 10 °C/min.[2]
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Scan Range: m/z 29-800 amu.[2]
b. Sample Preparation:
-
Standard Solutions: Prepare standard solutions of this compound in a suitable solvent like acetonitrile.[2]
-
Sample Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from the sample matrix and concentrate it before GC-MS analysis.
c. Method Validation Parameters (Representative Data):
The following table presents typical validation parameters for a GC-MS method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (%) | 97.0 - 103.0 |
| Precision (% RSD) | < 3.0 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
d. GC-MS Workflow Diagram:
Caption: General workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides the highest sensitivity and selectivity and is the method of choice for the quantification of this compound at very low concentrations, for example, in biological matrices.
Experimental Protocol
a. Instrumentation and Analytical Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or HSS T3 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is often employed.[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonia, is typically used.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions would need to be determined by infusing a standard solution of the analyte.
b. Sample Preparation:
-
Protein Precipitation: For biological samples like plasma, protein precipitation with acetonitrile or methanol is a common first step.
-
Solid-Phase Extraction (SPE): SPE can be used for further cleanup and concentration of the analyte.[3]
c. Method Validation Parameters (Representative Data):
The following table shows representative validation parameters for an LC-MS/MS method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (%) | 95.0 - 105.0 |
| Precision (% RSD) | < 5.0 |
| Limit of Detection (LOD) | 1 pg/mL |
| Limit of Quantification (LOQ) | 5 pg/mL |
d. LC-MS/MS Workflow Diagram:
Caption: Workflow for the sensitive quantification of this compound by LC-MS/MS.
References
Application Notes and Protocols for 2-(4-benzylpiperazin-1-yl)acetonitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(4-benzylpiperazin-1-yl)acetonitrile scaffold and its derivatives represent a versatile platform in medicinal chemistry. The inherent structural features of the piperazine ring, such as its ability to be readily functionalized and its favorable pharmacokinetic properties, make it a privileged scaffold in drug discovery.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of derivatives based on this core structure, with a particular focus on their potential as Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. ACAT-1 is a key enzyme in cellular cholesterol metabolism and has emerged as a therapeutic target for various diseases, including atherosclerosis and certain types of cancer.[2][3]
Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile Derivatives
A series of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile derivatives have been synthesized and identified as potent ACAT-1 inhibitors. The synthesis is achieved through a one-pot, three-component reaction, offering a straightforward and efficient route to a variety of analogs.[2]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 2-(4-(2-(arylthio)ethyl)piperazin-1-yl)acetonitrile derivatives.
General Synthetic Protocol[2]
-
To a 50 mL Teflon screw-cap sealed tube, add the corresponding disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (0.2 mmol), trimethylsilyl cyanide (0.22 mmol), and cesium carbonate (0.6 mmol).
-
Add ethanol (1 mL) to the mixture.
-
Seal the tube and stir the reaction mixture vigorously in an oil bath at 100 °C for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the precipitate with ethanol (2 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.
Synthesized Derivatives and Characterization Data
The following table summarizes the synthesis of selected 2-(4-(2-(arylthio)ethyl)piperazin-1-yl)acetonitrile derivatives.[2]
| Compound ID | R Group (on phenylthio moiety) | Yield (%) | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) | HRMS (ESI) [M+H]+ (Calcd./Found) |
| 2b | 4-methoxy | 76 | 7.32 (d, J = 8.7 Hz, 2H), 6.81 (d, J = 8.7 Hz, 2H), 3.76 (s, 3H), 3.46 (s, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.59–2.42 (m, 10H) | 159.0, 133.3, 126.1, 114.8, 114.6, 57.7, 55.4, 52.5, 51.7, 45.9, 32.8 | 292.1484 / 292.1487 |
| 2q | 2-chloro | 84 | 7.28 (d, J = 7.8 Hz, 1H), 7.22 (d, J = 8.2 Hz, 1H), 7.14 (t, J = 7.5 Hz, 1H), 7.04 (t, J = 7.6 Hz, 1H), 3.42 (s, 2H), 2.99 (t, J = 7.2 Hz, 2H), 2.68–2.41 (m, 10H) | 135.7, 133.5, 129.7, 128.4, 127.2, 126.6, 114.8, 56.8, 52.5, 51.7, 45.9, 29.8 | 296.0988 / 296.0992 |
| 2z | Benzo[d]thiazol-2-yl | 60 | 7.77 (d, J = 8.0 Hz, 1H), 7.67 (d, J = 7.9 Hz, 1H), 7.32 (t, J = 7.7 Hz, 1H), 7.20 (t, J = 7.6 Hz, 1H), 3.44 (t, J = 7.1 Hz, 2H), 3.42 (s, 2H), 2.74 (t, J = 7.2 Hz, 2H), 2.54 (br s, 8H) | 167.0, 153.2, 135.2, 126.1, 124.3, 121.4, 121.0, 114.8, 56.7, 52.4, 51.7, 45.9, 30.8 | 319.1051 / 319.1055 |
Biological Evaluation: ACAT-1 Inhibition
Derivatives of this compound have shown potential as inhibitors of ACAT-1. A well-established in vitro assay using liver microsomes can be employed to determine the inhibitory potency of these compounds.
In Vitro ACAT-1 Inhibition Assay Protocol (Microsomal)
This protocol is adapted from established methods for determining ACAT activity.
-
Preparation of Microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat, rabbit) using standard differential centrifugation protocols.
-
Assay Buffer: Prepare an assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute the stock solutions with the assay buffer to achieve the desired final concentrations.
-
Assay Procedure: a. In a microcentrifuge tube, add a specific amount of microsomal protein (e.g., 50 µg). b. Add the test compound at various concentrations. c. Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes). d. Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA (e.g., final concentration of 10 µM). e. Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes). f. Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v). g. Vortex the mixture and centrifuge to separate the phases. h. Collect the lower organic phase containing the lipids. i. Dry the organic phase under a stream of nitrogen. j. Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform). k. Spot the extract onto a thin-layer chromatography (TLC) plate. l. Develop the TLC plate using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v) to separate cholesteryl esters from free fatty acids. m. Visualize the radioactive spots using a phosphorimager or by autoradiography. n. Quantify the radioactivity of the cholesteryl ester spots to determine the ACAT-1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Representative ACAT-1 Inhibitors and their Potency
While the specific IC50 values for the synthesized 2-(4-(2-(arylthio)ethyl)piperazin-1-yl)acetonitrile derivatives are not available in the reviewed literature, the table below provides data for a structurally related and well-characterized ACAT-1 inhibitor, K-604, to serve as a benchmark.
| Compound | Target | IC50 | Selectivity (ACAT-1 vs ACAT-2) | Reference |
| K-604 | Human ACAT-1 | 0.45 µM | 229-fold | [3] |
| K-604 | Human monocyte-derived macrophages (cholesterol esterification) | 68.0 nM | - | [3] |
Mechanism of Action and Signaling Pathway
Inhibition of ACAT-1 in macrophages has been shown to suppress the formation of foam cells, a key event in the development of atherosclerosis.[3] The mechanism involves the upregulation of the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from the cells. This upregulation is mediated through the Liver X Receptor (LXR) signaling pathway.
ACAT-1 Inhibition and Cholesterol Efflux Signaling Pathway
Caption: Proposed signaling pathway for ACAT-1 inhibition leading to increased cholesterol efflux.
Other Potential Applications and Protocols
Derivatives of the this compound scaffold may exhibit a broader range of biological activities due to the versatility of the piperazine moiety. Below are protocols for other relevant assays.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: a. In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. b. Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes). c. Initiate the reaction by adding the acetylthiocholine iodide solution. d. Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance increase is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of the enzymatic reaction.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value for each compound.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with their potential to potently and selectively inhibit key biological targets such as ACAT-1, underscores their importance in medicinal chemistry. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and further optimize these compounds for various therapeutic applications. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 2. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-benzylpiperazin-1-yl)acetonitrile in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-benzylpiperazin-1-yl)acetonitrile scaffold is a versatile building block in medicinal chemistry, incorporating key structural features that are advantageous for drug design. The benzyl group provides a lipophilic moiety for potential hydrophobic interactions with biological targets, the piperazine ring acts as a common pharmacophore that can be readily substituted to modulate solubility and target engagement, and the acetonitrile group can serve as a hydrogen bond acceptor or a reactive handle for further chemical modification. This scaffold has been successfully employed in the development of potent inhibitors for a range of therapeutic targets.
Applications in Drug Design
The inherent structural and physicochemical properties of the this compound core have led to its exploration in several therapeutic areas.
Antiviral Agents: Hepatitis C Virus (HCV) Inhibitors
Derivatives of this scaffold have shown significant promise as inhibitors of the Hepatitis C Virus.[1] By modifying the benzyl and arylpiperazine moieties, researchers have developed potent compounds that block viral entry into host cells. A notable example, L0909, emerged from a chemical optimization program and demonstrated high efficacy and oral availability.[1]
Quantitative Data: Anti-HCV Activity of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives
| Compound | R Group (Aryl) | EC50 (µM)[1] | Cytotoxicity (CC50, µM)[1] | Selectivity Index (SI = CC50/EC50)[1] |
| 1 | 4-methylphenyl | >10 | >20 | - |
| 28 | 4-fluorophenyl | 0.054 | >20 | >370 |
| 32 | 4-chlorophenyl | 0.031 | >20 | >645 |
| 35 (L0909) | 4-bromophenyl | 0.022 | >20 | >909 |
Neurodegenerative Diseases: Cholinesterase Inhibitors
The piperazine scaffold is a well-established component in the design of agents targeting the central nervous system (CNS). Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[2][3] The goal of these inhibitors is to increase the levels of the neurotransmitter acetylcholine in the brain.[3]
Quantitative Data: Acetylcholinesterase (AChE) Inhibition by Benzylpiperazine Derivatives
| Compound | Substituent on Benzyl Ring | AChE IC50 (µM)[3] |
| 4a | 2-Cl | 0.91 |
| 4b | 3-Cl | 6.4 |
| 4c | 4-Cl | 2.1 |
| 4g | 3-OCH3 | 5.5 |
| Donepezil (Ref.) | - | 0.14 |
Note: The compounds in this table are 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, demonstrating the utility of the benzylpiperazine core.
Metabolic Diseases: ACAT-1 Inhibitors
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes a standard procedure for the synthesis of the parent scaffold via nucleophilic substitution.
Materials:
-
N-Benzylpiperazine
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN, anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of N-benzylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroacetonitrile (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Protocol 2: Representative Biological Assay - Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the methodology used for evaluating benzylpiperazine-containing AChE inhibitors.[3]
Materials:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
Purified human acetylcholinesterase (hAChE)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of ATCI (15 mM) and DTNB (3 mM) in Tris-HCl buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of Tris-HCl buffer and 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the hAChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the colorimetric reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control well (containing DMSO instead of the compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.
Caption: Proposed mechanism of action for HCV entry inhibitors based on the scaffold.
Caption: Logical workflow of a drug discovery cascade utilizing the scaffold.
References
- 1. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides of piperidine, morpholine and piperazine substituted 1-phenylethylamines: inhibitors of acylCoA:cholesterol acyltransferase (ACAT) activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Biological Screening of 2-(4-benzylpiperazin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives are a prominent class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities. The 2-(4-benzylpiperazin-1-yl)acetonitrile scaffold represents a promising starting point for the discovery of novel therapeutic agents. Benzylpiperazine moieties have been associated with a range of biological targets, including but not limited to, acetylcholinesterase (AChE), serotonin and norepinephrine reuptake transporters, and Bcl-2 family proteins.[1][2][3] This document outlines a comprehensive experimental procedure for the initial biological screening of this compound to elucidate its potential therapeutic applications. The described protocols are intended to guide researchers in assessing the compound's cytotoxic, anti-proliferative, and enzyme inhibitory activities.
Experimental Workflow
The proposed screening cascade for this compound is designed to efficiently assess its biological activity, starting with broad cytotoxicity screening, followed by more specific functional and mechanistic assays based on the initial findings.
Caption: Experimental workflow for the biological screening of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This initial assay determines the general cytotoxicity of the compound against various cell lines, which can indicate potential anticancer activity or off-target toxicity.
Materials:
-
Human cancer cell lines (e.g., A-549 - lung, HCT-116 - colon, MIAPaCa-2 - pancreatic)[4]
-
Normal human cell line (e.g., HEK293)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the test compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation:
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| A-549 | Hypothetical Value | Hypothetical Value |
| HCT-116 | Hypothetical Value | Hypothetical Value |
| MIAPaCa-2 | Hypothetical Value | Hypothetical Value |
| HEK293 | Hypothetical Value | Hypothetical Value |
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Given that many piperazine derivatives exhibit AChE inhibitory activity, this assay is a key primary screen.[1][5]
Materials:
-
Human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in DMSO)
-
Donepezil (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 125 µL of phosphate buffer and 50 µL of DTNB solution.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC50 value.
Data Presentation:
| Compound | AChE IC50 (µM) |
| This compound | Hypothetical Value |
| Donepezil (Control) | Hypothetical Value |
Mcl-1 Binding Affinity Assay (Fluorescence Polarization)
To investigate potential anticancer activity through apoptosis induction, a binding assay against the anti-apoptotic protein Mcl-1 can be performed, as benzylpiperazine derivatives have been identified as Mcl-1 binders.[2]
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled Bak BH3 peptide probe
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
This compound (dissolved in DMSO)
-
Known Mcl-1 inhibitor (positive control)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Add 10 µL of the fluorescent probe and 10 µL of Mcl-1 protein to each well.
-
Add 1 µL of the test compound at various concentrations.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization.
-
Calculate the binding affinity (Ki) from the IC50 values obtained from the dose-response curve.
Data Presentation:
| Compound | Mcl-1 Ki (µM) |
| This compound | Hypothetical Value |
| Positive Control Inhibitor | Hypothetical Value |
Potential Signaling Pathway Involvement
Based on the screening results, this compound could potentially modulate key signaling pathways. For instance, if the compound shows significant cytotoxicity against cancer cell lines and binds to Mcl-1, it may be involved in the intrinsic apoptosis pathway.
Caption: Potential involvement of the compound in the intrinsic apoptosis pathway.
Conclusion
The outlined experimental procedures provide a robust framework for the initial biological characterization of this compound. The results from these assays will offer valuable insights into its potential as a cytotoxic agent, an enzyme inhibitor, or a modulator of protein-protein interactions. Positive findings in these preliminary screens will warrant further investigation, including secondary screening, in vivo efficacy studies, and detailed mechanism of action studies, to fully elucidate its therapeutic potential.
References
- 1. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-(4-benzylpiperazin-1-yl)acetonitrile for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-benzylpiperazin-1-yl)acetonitrile is a versatile scaffold for the development of novel bioactive compounds. The presence of a reactive nitrile group and a secondary amine within the piperazine ring allows for a variety of chemical modifications, leading to a diverse library of derivatives. These derivatives can be screened in various bioassays to identify lead compounds for drug discovery programs targeting a range of therapeutic areas, including oncology and neurodegenerative diseases. This document provides detailed protocols for the derivatization of the parent compound and subsequent evaluation of the synthesized molecules in relevant biological assays.
Derivatization Strategies
The derivatization of this compound can be approached at two primary positions: the nitrile group and the secondary amine of the piperazine ring.
Modification of the Nitrile Group
The nitrile functionality can be converted into other valuable chemical moieties, such as tetrazoles and amides, which can significantly alter the biological activity of the parent compound.
This protocol describes the [3+2] cycloaddition of the nitrile with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.[1][2][3][4][5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
n-Propanol or n-Butanol
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in n-propanol or n-butanol, add sodium azide (1.2 equivalents) and zinc chloride (1 equivalent).
-
Stir the reaction mixture vigorously at reflux temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure tetrazole derivative.
This protocol outlines the partial hydrolysis of the nitrile to the corresponding amide. Milder reaction conditions are employed to minimize over-hydrolysis to the carboxylic acid.[6]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
tert-Butanol
-
Deionized water
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in tert-butanol.
-
Add a solution of potassium hydroxide (2 equivalents) in a minimal amount of water.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) to pH 7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Modification of the Piperazine Nitrogen
The secondary amine of the piperazine ring can be readily alkylated to introduce a variety of substituents.
This protocol describes a general procedure for the N-alkylation of the piperazine nitrogen using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, propyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile or DMF, add potassium carbonate (2 equivalents) or DIPEA (1.5 equivalents).
-
Stir the suspension under an inert atmosphere at room temperature.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 6-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the N-alkylated derivative by column chromatography.
Bioassay Protocols
The synthesized derivatives can be screened for their biological activity using various in vitro assays. Below are protocols for assessing cytotoxicity, a common primary screen for anticancer drug discovery.
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from bioassays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Cytotoxicity of Benzylpiperazine Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Type | R Group | Cell Line | IC₅₀ (µM) | Reference |
| BZP | Parent Compound | - | HepG2 | 2200 | [12] |
| TFMPP | Phenylpiperazine | 3-(trifluoromethyl)phenyl | HepG2 | 140 | [12] |
| Compound 2g | Phthalazine derivative | See reference | MCF-7 | 0.15 | [13] |
| Compound 2g | Phthalazine derivative | See reference | HepG2 | 0.12 | [13] |
| Compound 4a | Phthalazine derivative | See reference | MCF-7 | 0.18 | [13] |
| Compound 4a | Phthalazine derivative | See reference | HepG2 | 0.09 | [13] |
Note: The data presented are for structurally related compounds and not direct derivatives of this compound. This table serves as an example for data presentation.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and bio-evaluation of derivatives.
Signaling Pathway of Benzylpiperazine (BZP)
Caption: BZP's mechanism of action on monoamine transporters and cellular effects.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. protocols.io [protocols.io]
- 9. MTT (Assay protocol [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 13. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using 2-(4-benzylpiperazin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on a hypothesized therapeutic application for 2-(4-benzylpiperazin-1-yl)acetonitrile, hereafter referred to as BPA. Currently, there is a lack of specific published in vivo data for this compound. The proposed mechanism of action and subsequent experimental designs are derived from research on structurally similar piperazine-based compounds. The quantitative data presented is hypothetical and for illustrative purposes only.
Application Notes
Introduction to this compound (BPA)
This compound (BPA) is a small molecule belonging to the piperazine class of compounds. Various derivatives of piperazine have shown significant activity in the central nervous system, targeting a range of receptors and transporters. Based on the pharmacology of related analogs, BPA is hypothesized to act as a potent and selective antagonist of the Sigma-1 Receptor (σ1R).
Hypothesized Mechanism of Action: Sigma-1 Receptor Antagonism
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which plays a crucial role in modulating calcium signaling and cellular stress responses.[1][2] In the context of neuropathic pain, the sensitization of pain pathways is a key pathological feature. Sigma-1 receptor activation has been implicated in the potentiation of N-methyl-D-aspartate (NMDA) receptor activity and the enhancement of neuronal excitability, contributing to pain hypersensitivity.[3][4]
It is hypothesized that by acting as an antagonist, BPA binds to the sigma-1 receptor, thereby inhibiting its activity. This antagonism is expected to downregulate the potentiation of NMDA receptors and reduce neuronal hyperexcitability, leading to an analgesic effect in neuropathic pain states.
Potential Therapeutic Application: Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition caused by damage or disease affecting the somatosensory nervous system.[5][6][7] It is often characterized by allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (an increased response to a painful stimulus).[6] Due to its hypothesized mechanism of action as a sigma-1 receptor antagonist, BPA is a promising candidate for the treatment of neuropathic pain. The following protocols outline a preclinical in vivo experimental plan to evaluate the pharmacokinetic profile, therapeutic efficacy, and safety of BPA in a rodent model of neuropathic pain.
Data Presentation (Hypothetical)
Table 1: Hypothetical Pharmacokinetic Parameters of BPA in Sprague-Dawley Rats Following a Single Intravenous (IV) and Oral (PO) Dose
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.25 | 1.0 |
| AUC(0-t) (ng·h/mL) | 1275 | 2150 |
| AUC(0-inf) (ng·h/mL) | 1310 | 2200 |
| t1/2 (h) | 4.5 | 5.2 |
| Cl (L/h/kg) | 1.53 | - |
| Vd (L/kg) | 9.9 | - |
| Oral Bioavailability (%) | - | 33.6 |
Table 2: Hypothetical Efficacy of BPA in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
| Treatment Group (n=8) | Paw Withdrawal Threshold (g) - von Frey Test (Day 14 post-CCI) | Paw Withdrawal Latency (s) - Hargreaves Test (Day 14 post-CCI) |
| Sham + Vehicle | 14.5 ± 1.2 | 12.8 ± 1.5 |
| CCI + Vehicle | 3.2 ± 0.5 | 5.1 ± 0.8 |
| CCI + BPA (10 mg/kg, PO) | 8.9 ± 0.9 | 9.2 ± 1.1 |
| CCI + BPA (30 mg/kg, PO) | 12.1 ± 1.1 | 11.5 ± 1.3 |
| CCI + Gabapentin (100 mg/kg, PO) | 10.5 ± 1.0 | 10.1 ± 1.2 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle. |
Table 3: Hypothetical Acute Oral Toxicity of BPA in Rats (OECD 423 Guideline)
| Dose Level (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | GHS Category |
| 300 | 3 | 0/3 | No significant signs observed | |
| 2000 | 3 | 1/3 | Lethargy and piloerection observed in the first 24 hours | 5 |
Mandatory Visualizations
Caption: Hypothesized signaling pathway of BPA in neuropathic pain.
Caption: Experimental workflow for in vivo evaluation of BPA.
References
- 1. mdpi.com [mdpi.com]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 5. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 6. scielo.br [scielo.br]
- 7. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
"handling and storage procedures for 2-(4-benzylpiperazin-1-yl)acetonitrile"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the handling and storage of 2-(4-benzylpiperazin-1-yl)acetonitrile based on available data for structurally related compounds, including benzylpiperazine and organic nitriles. No specific Safety Data Sheet (SDS) for this exact compound was found. Therefore, a conservative approach to safety is strongly recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling this chemical.
Introduction
This compound is a derivative of benzylpiperazine, a class of compounds with known stimulant properties. The presence of the acetonitrile group introduces potential toxicity associated with nitriles, which can be metabolized to release cyanide. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound to minimize risk to laboratory personnel.
Hazard Assessment
A comprehensive hazard assessment should be performed before any work with this compound commences. The primary hazards are associated with its potential stimulant effects and the toxicity of the nitrile functional group.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2] Organic nitriles can be metabolized to cyanide, leading to delayed toxic effects.[3][4]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[2]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Central Nervous System Effects: As a benzylpiperazine derivative, it may have stimulant effects on the central nervous system.[5][6] Adverse effects of benzylpiperazine include agitation, anxiety, and in severe cases, seizures.[5][7]
-
Combustibility: While not highly flammable, it is combustible and may produce toxic fumes, including nitrogen oxides and hydrogen cyanide, in a fire.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for handling and storage, based on information for related compounds.
Table 1: Storage and Stability
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C | Inferred from similar compounds |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, well-ventilated area. Protect from light. | [11] |
| Incompatible Materials | Strong acids, strong oxidizing agents, acid anhydrides, metals.[8][11] | |
| Hazardous Decomposition Products | Nitrogen oxides, hydrogen cyanide upon combustion.[8][9][10] |
Experimental Protocols
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE:
-
Gloves: Nitrile rubber gloves. Inspect gloves for tears or holes before use.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing:
-
Tare a clean, dry weighing vessel inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel.
-
Avoid creating dust. If the compound is a solid, handle it gently.
-
Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
-
Dissolving and Transferring:
-
Add the solvent to the vessel containing the compound slowly to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
When transferring the solution, use a pipette or a funnel to prevent spills.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces in the chemical fume hood.
-
Carefully remove and dispose of gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Storage Procedures
-
Container: Store the compound in its original, tightly sealed container.
-
Location: Place the container in a designated, labeled secondary containment bin in a refrigerator set to 2-8°C.
-
Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[8][11]
-
Inventory: Maintain an accurate inventory of the compound, including the amount and date of receipt.
Emergency Procedures
Spills
-
Small Spills (in a chemical fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (outside a chemical fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS for assistance. Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] A water spray can be used to cool fire-exposed containers.[9]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.[9]
Waste Disposal
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, absorbent material) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Visualization
The following diagram illustrates the standard workflow for handling and storing this compound.
Caption: Safe handling and storage workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 10. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assays of 2-(4-benzylpiperazin-1-yl)acetonitrile and its Derivatives
Disclaimer: Direct experimental data for the acetylcholinesterase (AChE) inhibitory activity of 2-(4-benzylpiperazin-1-yl)acetonitrile was not found in the reviewed literature. The following application notes and protocols are based on studies of closely related derivatives, providing a framework for assessing the potential of this compound class as AChE inhibitors.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2][3] One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive symptoms.[1][2][3] Derivatives of 1-benzylpiperazine have been investigated as potential AChE inhibitors, with several compounds demonstrating significant inhibitory activity. This document provides a summary of the reported inhibitory activities of various derivatives and a detailed protocol for their evaluation using the widely accepted Ellman's method.[1][2][3][5][6][7]
Data Presentation: Acetylcholinesterase Inhibitory Activity of 2-(4-benzylpiperazin-1-yl) Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a series of compounds structurally related to this compound. These compounds share a common 4-benzylpiperazin-1-yl moiety and have been evaluated for their ability to inhibit AChE.
| Compound ID | Structure | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4a | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 ± 0.045 | Donepezil | 0.14 ± 0.03 |
| 4b | 2-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 85 ± 12 | Donepezil | 0.14 ± 0.03 |
| 4c | 2-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 26 ± 5 | Donepezil | 0.14 ± 0.03 |
| 4g | 2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 5.5 ± 0.7 | Donepezil | 0.14 ± 0.03 |
| 4b | 2-(2-(4-(4-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 16.42 ± 1.07 | Donepezil | 0.41 ± 0.09 |
| 4e | 2-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.0071 | Donepezil | 0.41 |
| 4i | 2-(2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.0203 | Donepezil | 0.41 |
| 4f | 3-((2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethyl)imino)indolin-2-one | Not explicitly stated, but highest activity in its series | Donepezil | 0.009 |
| 4g | 3-((2-(4-(4-nitrobenzoyl)piperazin-1-yl)ethyl)imino)indolin-2-one | 0.0347 | Donepezil | 0.009 |
Experimental Protocols
The most common method for determining AChE inhibitory activity for this class of compounds is the spectrophotometric method developed by Ellman.[1][2][3][5][6][7]
Principle of the Ellman's Assay
This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of acetylthiocholine hydrolysis, leading to a decrease in the production of thiocholine and, consequently, a lower absorbance.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Type V-S, lyophilized powder)[3][6]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[3][6]
-
Donepezil (or other reference inhibitor)
-
Test compounds (this compound derivatives)
-
Distilled water
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
0.1 M Potassium Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M KH2PO4 and 0.1 M K2HPO4 solutions to achieve a pH of 8.0.[3][6][8]
-
AChE Solution (2.5 units/mL): Dissolve lyophilized AChE powder in 0.1 M potassium phosphate buffer (pH 8.0) to a final concentration of 2.5 units/mL.[3]
-
ATCI Solution (0.075 M): Dissolve acetylthiocholine iodide in distilled water to a final concentration of 0.075 M.[5][6][7][8]
-
DTNB Solution (0.01 M): Dissolve DTNB in 0.1 M potassium phosphate buffer (pH 8.0) to a final concentration of 0.01 M.[3]
-
Test Compound Solutions: Prepare stock solutions of the test compounds in methanol or DMSO. Further dilute these stock solutions with the 0.1 M potassium phosphate buffer to obtain a range of desired concentrations.[6][8] The final concentration of the organic solvent should be kept low to avoid affecting enzyme activity.
-
Reference Standard Solution: Prepare a stock solution of Donepezil and dilute it in the same manner as the test compounds to obtain a range of concentrations.
Assay Procedure
-
In a 96-well microplate, add the following to each well in the specified order:
-
200 µL of 0.1 M Potassium Phosphate Buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations (or buffer for the control and blank)
-
20 µL of DTNB solution
-
-
Add 20 µL of the AChE solution to the wells containing the test compounds and the control. Do not add the enzyme to the blank wells; add an additional 20 µL of buffer instead.
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately after adding the substrate, mix the contents of the wells and start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 5-10 minutes.
-
The rate of reaction is determined by the change in absorbance per minute (ΔA/min).
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Reaction Rate - Test Reaction Rate) / Control Reaction Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the resulting dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Mechanism of Acetylcholinesterase Inhibition
Caption: General mechanism of competitive acetylcholinesterase inhibition.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Benzylpiperazin-1-yl)acetonitrile in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-(4-benzylpiperazin-1-yl)acetonitrile serves as a crucial chemical scaffold in the development of novel therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. While research has primarily focused on its derivatives, the core structure is fundamental to the design of multi-target-directed ligands aimed at addressing the complex pathophysiology of these disorders. The applications of this scaffold are centered on its ability to be chemically modified to yield derivatives that can simultaneously modulate key pathological pathways, including cholinergic dysfunction and amyloid-beta (Aβ) aggregation.
Applications in Neurodegenerative Disease Research
The primary application of the this compound scaffold is in the synthesis of derivatives with potential therapeutic effects in Alzheimer's disease. These derivatives have been investigated for three main activities:
-
Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine. Several derivatives of this compound have shown potent inhibitory activity against both AChE and BChE.[1][2][3][4]
-
Amyloid-Beta Aggregation Inhibition: The formation of Aβ plaques is a hallmark of Alzheimer's disease. Compounds based on the this compound structure have been shown to effectively inhibit the aggregation of Aβ fibrils, suggesting their potential to modify the course of the disease.[1]
-
Neuroprotection: Beyond targeting specific enzymes and protein aggregation, some derivatives have demonstrated neuroprotective effects, shielding neuronal cells from damage induced by factors like oxidative stress and Aβ toxicity.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for various derivatives of the this compound scaffold, highlighting their efficacy as cholinesterase inhibitors.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives [3][4]
| Compound ID | Substitution on Benzyl Ring | IC50 (µM) vs. AChE |
| 4a | 2-Cl | 0.91 ± 0.045 |
| 4g | 3-OCH3 | 5.5 ± 0.7 |
| Donepezil (Reference) | - | 0.14 ± 0.03 |
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of 2-[4-(4-substitutedpiperazin-1-yl)phenyl]benzimidazole Derivatives [5]
| Compound ID | Substitution on Piperazine | IC50 (µM) vs. BChE |
| 3b | Alkyl | 5.18 |
| 3d | Alkyl | 5.22 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives
This protocol is a general procedure based on the synthesis of related phthalimide derivatives.[3]
Materials:
-
Phthalic anhydride
-
N-(2-aminoethyl)piperazine
-
Triethylamine (Et3N)
-
Toluene
-
Substituted benzyl chloride
Procedure:
-
Synthesis of 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione (Intermediate 3): a. In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) and N-(2-aminoethyl)piperazine (1 equivalent) in toluene. b. Add triethylamine (1 equivalent) to the mixture. c. Reflux the reaction mixture for 24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, allow the mixture to cool, leading to the formation of a precipitate. f. Filter the precipitate, wash with cold toluene, and dry to obtain Intermediate 3.
-
Synthesis of Final Compounds (e.g., 4a-4l): a. Dissolve Intermediate 3 (1 equivalent) in a suitable solvent such as acetonitrile. b. Add an appropriate substituted benzyl chloride (1 equivalent) and a base like potassium carbonate. c. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography to obtain the final derivative.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring AChE activity.[3][4]
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (derivatives of this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of ATCI, DTNB, and AChE in Tris-HCl buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is proportional to the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Method)
This is a common fluorescence-based assay to monitor the formation of amyloid fibrils.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP and then lyophilizing to obtain a peptide film.
-
Resuspend the Aβ(1-42) film in phosphate buffer to the desired concentration.
-
In a 96-well black plate, mix the Aβ(1-42) solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time points, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
An increase in fluorescence intensity corresponds to the formation of amyloid fibrils.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to a control without the compound.
-
Determine the IC50 value for the inhibition of aggregation.
Visualizations
Caption: Dual-action mechanism of this compound derivatives.
Caption: General experimental workflow for evaluating novel neuroprotective compounds.
Caption: Multi-target drug design approach using a common scaffold.
References
- 1. Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel multi-targeted agents for Alzheimer's disease: Synthesis, biological evaluation, and molecular modeling of novel 2-[4-(4-substitutedpiperazin-1-yl)phenyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Low or no product yield is observed after the reaction of 1-benzylpiperazine with 2-chloroacetonitrile. What are the potential causes and solutions?
A1: Low or no product yield can stem from several factors. A primary consideration is the reactivity of the starting materials and the reaction conditions.
-
Inadequate Base: The reaction requires a non-nucleophilic base to deprotonate the secondary amine of 1-benzylpiperazine, facilitating its nucleophilic attack on 2-chloroacetonitrile. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Ensure a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is used in stoichiometric excess (typically 1.5-2.0 equivalents).
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Room temperature might not be sufficient to overcome the activation energy.
-
Solution: Try heating the reaction mixture, for example, to 50-70 °C, and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality Reagents: Degradation of starting materials, particularly 2-chloroacetonitrile, can significantly impact the yield.
-
Solution: Use freshly distilled or recently purchased reagents. Ensure proper storage conditions to prevent degradation.
-
Q2: TLC analysis of the reaction mixture shows multiple spots, indicating the formation of byproducts. What are these byproducts and how can their formation be minimized?
A2: The presence of multiple spots on TLC suggests the formation of one or more side products. The most probable byproduct is the dialkylated piperazine.
-
Bis-alkylation Product: The product, this compound, still possesses a tertiary amine that can be quaternized by another molecule of 2-chloroacetonitrile. This is more likely to occur if there is a high local concentration of the alkylating agent.
-
Solution: Add the 2-chloroacetonitrile dropwise to the reaction mixture containing 1-benzylpiperazine and the base. This maintains a low concentration of the alkylating agent and favors the desired mono-alkylation.
-
Q3: During the work-up, an emulsion forms, making phase separation difficult. How can this be resolved?
A3: Emulsion formation is common in reactions involving amines. This is due to the soap-like properties of protonated amines.
-
Solution: To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Filter the mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period, if time permits.
-
Q4: The purified product is a viscous oil that is difficult to handle and solidify. What are the recommended purification and isolation techniques?
A4: this compound is often isolated as an oil.
-
Purification: Column chromatography on silica gel is the most effective method for purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be used to elute the product. The triethylamine helps to prevent the product from streaking on the silica gel.
-
Isolation: If a solid product is desired for easier handling, consider converting the free base to a salt.
-
Salt Formation: Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) or oxalic acid dropwise until precipitation is complete. The resulting salt can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound from 1-benzylpiperazine and 2-chloroacetonitrile?
A1: The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. The secondary amine of 1-benzylpiperazine acts as a nucleophile and attacks the electrophilic carbon of 2-chloroacetonitrile, displacing the chloride leaving group. A base is used to deprotonate the piperazine nitrogen, increasing its nucleophilicity.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
2-Chloroacetonitrile: This reagent is toxic and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Cyanide Compounds: Although the nitrile group in the product is less toxic than inorganic cyanides, good laboratory practices should always be followed. Avoid inhalation, ingestion, and skin contact.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) to separate the starting material (1-benzylpiperazine) from the product. The product should have a different Rf value than the starting material. Staining with potassium permanganate or ninhydrin can help visualize the spots.
Q4: What are the expected spectroscopic data for this compound?
A4:
-
¹H NMR (CDCl₃): Expect signals for the benzyl protons (aromatic and CH₂), the piperazine ring protons, and the methylene group adjacent to the nitrile.
-
¹³C NMR (CDCl₃): Expect distinct signals for the aromatic carbons, the benzylic carbon, the piperazine carbons, the methylene carbon adjacent to the nitrile, and the nitrile carbon itself.
-
IR (neat): A characteristic peak for the nitrile (C≡N) stretch should be observed around 2240 cm⁻¹.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | Triethylamine (TEA) | None |
| Solvent | Acetonitrile | Dichloromethane (DCM) | Acetonitrile |
| Temperature | 70 °C | Room Temperature | 70 °C |
| Reaction Time | 6 hours | 24 hours | 24 hours |
| Typical Yield | 85-95% | 60-70% | <10% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzylpiperazine (1.0 eq) and acetonitrile as the solvent.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the mixture.
-
Addition of Alkylating Agent: While stirring, add 2-chloroacetonitrile (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water. If an emulsion forms, add brine to aid separation. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane to afford the pure product.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Potential side reaction in the synthesis.
Technical Support Center: Synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile. It provides troubleshooting advice and answers to frequently asked questions to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the nucleophilic substitution reaction (SN2) involving the N-alkylation of 1-benzylpiperazine with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed.
Q2: What are the key reaction parameters that influence the yield and purity?
The yield and purity of this compound are primarily affected by the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. Careful optimization of these parameters is crucial to maximize the formation of the desired product and minimize side reactions.
Q3: What is the most common side product in this synthesis, and how can it be minimized?
The most common side product is the quaternary ammonium salt, formed by the over-alkylation of the desired product with another molecule of haloacetonitrile. This occurs because the product, a tertiary amine, can still react with the alkylating agent. To minimize this, it is advisable to use a slight excess of 1-benzylpiperazine relative to the haloacetonitrile and to control the reaction temperature.
Q4: How can I purify the final product?
Purification can typically be achieved through a combination of techniques. An initial aqueous workup to remove the base and any inorganic salts is recommended. This is often followed by extraction of the product into an organic solvent. For high purity, column chromatography is often employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Inactive haloacetonitrile (degraded).- Insufficiently strong or soluble base.- Low reaction temperature. | - Use fresh or purified haloacetonitrile.- Switch to a stronger or more soluble base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine).- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Low Yield | - Incomplete reaction.- Over-alkylation leading to byproducts.- Product loss during workup/purification. | - Increase reaction time or temperature.- Use a slight excess (1.1-1.2 equivalents) of 1-benzylpiperazine.- Optimize the extraction and chromatography conditions. |
| Presence of a Major Byproduct (suspected over-alkylation) | - High concentration of haloacetonitrile.- High reaction temperature promoting the second alkylation. | - Add the haloacetonitrile dropwise to the reaction mixture to maintain a low concentration.- Perform the reaction at a lower temperature for a longer duration.- Use a less polar solvent to potentially reduce the rate of the second alkylation. |
| Difficult Purification | - Byproducts with similar polarity to the product.- Residual starting materials. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider converting the product to its hydrochloride salt to facilitate purification by crystallization, followed by conversion back to the free base. |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the specific conditions for their laboratory setup.
Materials:
-
1-benzylpiperazine
-
Chloroacetonitrile (or bromoacetonitrile)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (or another suitable polar aprotic solvent like DMF)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: To a solution of 1-benzylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: While stirring the mixture, add chloroacetonitrile (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (or a suitable elevated temperature) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound, based on general principles of N-alkylation reactions.
| Entry | Base | Solvent | Temperature (°C) | Stoichiometry (Benzylpiperazine:Haloacetonitrile) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 1:1 | 65 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 1.2:1 | 75 |
| 3 | Triethylamine | Dichloromethane | 40 | 1.2:1 | 60 |
| 4 | Cs₂CO₃ | DMF | 60 | 1.2:1 | 85 |
| 5 | K₂CO₃ | Acetonitrile | Room Temp | 1.2:1 | Low Conversion |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Logical relationships between key parameters and reaction outcomes.
Technical Support Center: Purification of 2-(4-benzylpiperazin-1-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-benzylpiperazin-1-yl)acetonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Incomplete extraction of the product from the reaction mixture. | Ensure the pH of the aqueous layer is optimal for extracting the basic piperazine compound into the organic solvent. Multiple extractions with a smaller solvent volume are more effective than a single extraction with a large volume. |
| Product loss during recrystallization. | Select an appropriate recrystallization solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Avoid using an excessive amount of solvent. Cool the solution slowly to maximize crystal formation. |
| Adsorption of the product onto the stationary phase during column chromatography. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize active sites on the silica gel and improve product elution. |
| Product degradation. | This compound may be sensitive to prolonged exposure to acidic or basic conditions, or high temperatures. Minimize the duration of purification steps and use moderate temperatures where possible. |
Problem 2: Product is an oil and will not crystallize.
| Possible Cause | Suggested Solution |
| Presence of impurities. | Impurities can inhibit crystallization. Attempt to further purify the oil by column chromatography before another crystallization attempt. |
| The compound is a low-melting solid or an oil at room temperature. | If the compound's melting point is near or below room temperature, crystallization may be challenging. Consider purification by distillation under reduced pressure (if thermally stable) or preparative chromatography. |
| Incorrect solvent choice. | Experiment with a variety of solvent systems. For non-polar oils, try dissolving in a minimal amount of a polar solvent like acetone or ethyl acetate and then slowly adding a non-polar anti-solvent such as hexanes or heptane. |
| Residual solvent. | Ensure all solvent from the previous step has been removed under vacuum. Residual solvent can prevent crystallization. |
Problem 3: Persistent impurities in the final product.
| Possible Cause | Suggested Solution |
| Co-elution during column chromatography. | Optimize the mobile phase for better separation. A shallower gradient or an isocratic elution with a different solvent system may improve resolution. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. |
| Formation of a co-crystal with an impurity. | Attempt recrystallization from a different solvent system. The solubility properties of the co-crystal may differ significantly from the pure compound. |
| Incomplete reaction or side reactions. | The most common impurity in the synthesis of benzylpiperazine is dibenzylpiperazine (DBZP), which can be formed as a byproduct.[1][2][3] Purification by column chromatography is often effective in removing this less polar impurity. |
| Starting material contamination. | Ensure the purity of the starting materials (1-benzylpiperazine and a suitable acetonitrile synthon) before starting the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
Q2: What are some recommended solvent systems for the recrystallization of this compound?
A2: The choice of solvent is highly dependent on the specific properties of your compound. However, for nitrogen-containing heterocyclic compounds and aromatic nitriles, a good starting point is to test solvent systems of varying polarities.[4][5][6][7]
| Solvent System | Rationale |
| Ethanol/Water | A polar protic solvent system that is often effective for moderately polar compounds. |
| Ethyl Acetate/Hexanes | A medium polarity ester with a non-polar alkane as an anti-solvent. Good for a wide range of polarities. |
| Dichloromethane/Hexanes | For less polar compounds, where dichloromethane provides good solubility and hexanes induce crystallization. |
| Acetonitrile | Can be a good single solvent for recrystallization, particularly for compounds with aromatic rings.[4] |
Q3: What are the suggested mobile phases for column chromatography of this compound?
A3: For normal-phase flash chromatography on silica gel, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.[8] Given the basic nature of the piperazine ring, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to prevent peak tailing and improve recovery.
Q4: How can I remove the common impurity, N,N'-dibenzylpiperazine (DBZP)?
A4: N,N'-dibenzylpiperazine is a known byproduct of benzylpiperazine synthesis.[1][2][3] It is significantly less polar than the desired monosubstituted product due to the absence of a secondary amine. This difference in polarity makes separation by column chromatography on silica gel highly effective. DBZP will elute earlier than the more polar this compound.
Q5: My purified product is a yellowish oil. Is this expected?
A5: Many piperazine derivatives are described as oils or low-melting solids.[1] A slight yellow color is not uncommon for amine-containing compounds, especially if they have been exposed to air or light. However, a dark color may indicate the presence of impurities. The purity should be assessed by analytical methods such as HPLC, GC-MS, or NMR.
Experimental Protocols
While a specific, validated protocol for the purification of this compound is not available, the following general procedures for similar compounds can be adapted.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or acetonitrile).
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
General Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
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Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
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Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides a hypothetical comparison of purification methods for a crude sample of this compound. Actual results will vary depending on the specific impurities present.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing polar impurities. |
| Column Chromatography (Silica Gel, EtOAc/Hexanes gradient) | 85 | >98 | 80 | Highly effective for removing both more and less polar impurities, including DBZP. |
| Acid-Base Extraction | 85 | 90 | 85 | Good for removing neutral impurities, but may not resolve basic impurities from the product. |
Visualization
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. rubingroup.org [rubingroup.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
"stability issues of 2-(4-benzylpiperazin-1-yl)acetonitrile in solution"
This technical support center provides guidance on the potential stability issues of 2-(4-benzylpiperazin-1-yl)acetonitrile in solution. The information is based on general chemical principles for piperazine derivatives and related compounds, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Based on supplier information, it is recommended to store this compound at temperatures ranging from 4°C to -20°C.[1][2] It is also advisable to protect the compound from light.[1] For maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[2]
Q2: What are the potential stability issues for this compound in solution?
A: While specific degradation pathways for this compound have not been extensively documented in the public domain, compounds with similar structures (piperazine derivatives, tertiary amines, and nitriles) can be susceptible to:
-
Oxidation: The tertiary amine in the piperazine ring can be prone to oxidation, especially in the presence of air or oxidizing agents.
-
Hydrolysis: The nitrile group could potentially undergo hydrolysis to form a carboxylic acid or an amide, particularly under strong acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV light, may lead to degradation. It is recommended to handle solutions in amber vials or under low-light conditions.
-
pH-dependent degradation: The stability of piperazine derivatives can be pH-dependent. Extreme pH values may catalyze degradation reactions.
Q3: Which solvents are recommended for dissolving this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency over time in solution. | Degradation due to oxidation, hydrolysis, or photodegradation. | Prepare fresh solutions before use. Store stock solutions at -20°C or below in tightly sealed, light-protected containers. Consider inert gas blanketing (e.g., with argon or nitrogen) for long-term storage of solutions in organic solvents. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Investigate the identity of the new peaks using techniques like LC-MS to understand the degradation pathway. Adjust solution pH, storage temperature, or protect from light to minimize degradation. |
| Inconsistent results in biological assays. | Compound instability in the assay medium. | Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Include control samples to monitor compound stability throughout the experiment. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to less soluble products. | Determine the solubility of the compound in the chosen solvent. Use co-solvents or adjust the pH to improve solubility. Ensure the storage temperature does not cause the compound to precipitate. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the short-term stability of this compound in a specific solvent.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol, buffered aqueous solution)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Amber vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
-
Incubation: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of compound remaining.
Visualizations
Below are diagrams illustrating a general experimental workflow for stability testing and a hypothetical degradation pathway.
Caption: A general workflow for assessing the stability of a compound in solution over time.
Caption: Hypothetical degradation of this compound via oxidation and hydrolysis.
References
Technical Support Center: Synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the N-alkylation of N-benzylpiperazine with chloroacetonitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions include:
-
Quaternization: The tertiary amine product can react further with chloroacetonitrile to form a quaternary ammonium salt.
-
Hydrolysis of Chloroacetonitrile: Under basic conditions, chloroacetonitrile can hydrolyze to form chloroacetamide and subsequently chloroacetic acid.[1][2]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual N-benzylpiperazine.
Q3: How can I minimize the formation of the quaternary ammonium salt?
To reduce quaternization, it is advisable to use a stoichiometric amount or a slight excess of N-benzylpiperazine relative to chloroacetonitrile. Slowly adding the chloroacetonitrile to the reaction mixture can also help to maintain a low concentration of the alkylating agent, disfavoring the second alkylation of the product.
Q4: What is the role of the base in this reaction, and which one should I choose?
The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. Common bases for this type of alkylation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3] The choice of base can influence the reaction rate and the profile of side products.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A developing system such as dichloromethane/methanol or ethyl acetate/hexane can be used to separate the starting material, product, and major byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Hydrolysis of chloroacetonitrile. 3. Suboptimal reaction temperature. | 1. Increase reaction time and monitor by TLC. 2. Ensure anhydrous reaction conditions. Use a non-aqueous solvent and dry glassware. 3. Optimize the reaction temperature. Heating may be required to drive the reaction to completion. |
| Presence of a significant amount of unreacted N-benzylpiperazine | 1. Insufficient amount of chloroacetonitrile. 2. Low reaction temperature or short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of chloroacetonitrile. 2. Increase the reaction temperature and/or prolong the reaction time. |
| Formation of a highly polar byproduct (suspected quaternary salt) | 1. Excess of chloroacetonitrile. 2. High reaction temperature favoring over-alkylation. | 1. Use stoichiometric amounts of reactants or a slight excess of N-benzylpiperazine. 2. Add chloroacetonitrile dropwise to the reaction mixture. 3. Consider running the reaction at a lower temperature for a longer duration. |
| Difficult purification of the final product | 1. Presence of multiple byproducts. 2. Similar polarities of the product and impurities. | 1. Optimize reaction conditions to minimize side product formation. 2. Employ column chromatography with a carefully selected eluent system. A gradient elution might be necessary. 3. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base. |
Experimental Protocol
This protocol is adapted from a similar synthesis of a piperazine derivative.[3] Researchers should optimize the conditions for their specific laboratory setup.
Materials:
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N-benzylpiperazine
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Chloroacetonitrile
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Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)
-
Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
To a solution of N-benzylpiperazine (1.0 eq) in anhydrous ethanol or acetonitrile (10 mL/mmol of N-benzylpiperazine) in a round-bottom flask, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add chloroacetonitrile (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Optimization of 2-(4-benzylpiperazin-1-yl)acetonitrile Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2-(4-benzylpiperazin-1-yl)acetonitrile derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield for my reaction. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sub-optimal Temperature: The reaction temperature might be too low for an efficient reaction or too high, leading to decomposition of reactants or products. Experiment with a range of temperatures to find the optimal condition.
-
Poor Quality of Reagents: Ensure your starting materials, especially the 1-benzylpiperazine and 2-chloroacetonitrile (or other electrophile), are of high purity. Impurities can lead to side reactions and lower the yield of the desired product.
-
Improper Base: The choice and amount of base are critical. If using a weak base, the deprotonation of piperazine might be incomplete. Consider using a stronger, non-nucleophilic base. An excess of a strong base can, however, lead to side reactions.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Aprotic polar solvents like acetonitrile or DMF are often good choices for this type of nucleophilic substitution.
Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?
A2: The formation of multiple products is a common issue. The most likely side products are:
-
Dialkylation: The product, this compound, still has a nucleophilic nitrogen and can react with another molecule of the electrophile. To minimize this, use a slight excess of the 1-benzylpiperazine or add the electrophile slowly to the reaction mixture.
-
Reaction with Solvent: Some solvents can participate in side reactions. Ensure your solvent is inert under the reaction conditions.
-
Decomposition: At elevated temperatures, starting materials or the product might decompose. Running the reaction at a lower temperature for a longer duration might be beneficial.
Q3: What is the general reaction mechanism for the synthesis of this compound?
A3: The most common synthetic route is a nucleophilic substitution reaction. The secondary amine of 1-benzylpiperazine acts as a nucleophile and attacks the electrophilic carbon of a haloacetonitrile derivative (e.g., 2-chloroacetonitrile). A base is typically used to neutralize the generated acid.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol describes a general method for the synthesis. Optimal conditions may vary depending on the specific derivatives.
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Reactant Preparation: In a round-bottom flask, dissolve 1-benzylpiperazine (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in a dry aprotic solvent (e.g., acetonitrile).
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Addition of Electrophile: While stirring the solution at room temperature, add 2-chloroacetonitrile (1.1 equivalents) dropwise.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Once the reaction is complete, filter the reaction mixture to remove any salt byproducts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound derivative.
Data Presentation
The following tables summarize hypothetical data for the optimization of reaction conditions.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| Dichloromethane | 8.93 | 12 | 45 |
| Tetrahydrofuran | 7.58 | 12 | 55 |
| Acetonitrile | 37.5 | 8 | 85 |
| Dimethylformamide | 36.7 | 8 | 82 |
Table 2: Effect of Base on Reaction Yield
| Base | pKa of Conjugate Acid | Reaction Time (h) | Yield (%) |
| Triethylamine | 10.75 | 8 | 85 |
| Diisopropylethylamine | 10.7 | 8 | 83 |
| Potassium Carbonate | 10.33 | 12 | 75 |
| Sodium Bicarbonate | 10.33 | 24 | 50 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound derivatives.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yields.
Reaction Condition Optimization Cycle
Caption: The iterative cycle for optimizing reaction conditions.
"resolving poor solubility of 2-(4-benzylpiperazin-1-yl)acetonitrile"
Welcome to the technical support center for 2-(4-benzylpiperazin-1-yl)acetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the compound's poor solubility.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility with this compound in my aqueous solvent system. What are the likely causes?
A1: Poor aqueous solubility is a common challenge for many new chemical entities, with estimates suggesting it affects 70-90% of drug candidates in development.[1] The issue with this compound likely stems from its molecular structure. As a piperazine derivative, it possesses both hydrophobic regions (the benzyl group) and hydrophilic regions (the piperazine and nitrile groups). The overall solubility is a balance of these properties.
Key factors contributing to its poor solubility may include:
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High Crystal Lattice Energy: The compound may be a "brick-dust" molecule, where strong intermolecular forces in the solid state require significant energy to overcome for dissolution to occur.[2]
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Hydrophobicity: The lipophilic benzyl group can lead to "grease-ball" characteristics, making the molecule resistant to solvation in aqueous media.[2] The predicted XlogP of a similar compound is 1.6, indicating a degree of lipophilicity.[3]
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pH of the Medium: As a weak base due to the piperazine moiety, the compound's ionization state, and therefore its solubility, is highly dependent on the pH of the solvent.[4][5][6] In neutral or alkaline solutions, it will be predominantly in its less soluble, unionized form.
Q2: What are the primary strategies I can employ to improve the solubility of this compound?
A2: A variety of techniques can be used to enhance the solubility of poorly water-soluble drugs.[7] These can be broadly categorized into physical and chemical modifications.[7]
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Chemical Modifications: These approaches alter the drug molecule itself or its immediate chemical environment.
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pH Adjustment: For weakly basic drugs like this piperazine derivative, lowering the pH will increase the proportion of the ionized (protonated) form, which is generally more water-soluble.[4]
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Salt Formation: Creating a salt of the basic piperazine nitrogen can dramatically improve solubility and dissolution rate without modifying the core structure.[4][7] This is a common and effective strategy for basic drugs.[5]
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Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the solvent system.[8][9]
-
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Physical Modifications: These methods focus on changing the physical properties of the solid drug.
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Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic carrier can prevent crystallization and maintain a higher energy, more soluble state.[2][10][11]
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Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][7][8]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule, thereby increasing its apparent solubility in water.[7][12]
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Troubleshooting Guides
Guide 1: Step-by-Step Protocol for Solubility Enhancement
If you are encountering solubility issues with this compound, follow this systematic approach to identify an effective solution.
Step 1: Initial Characterization & pH Screening
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Objective: Determine the compound's baseline solubility and its pH-solubility profile.
-
Protocol:
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Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
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Add an excess amount of the compound to a fixed volume of each buffer.
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Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Filter the samples to remove undissolved solid.
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Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Expected Outcome: As a piperazine derivative, the compound is expected to show significantly higher solubility at lower pH values where it is protonated.[5][13] This experiment will confirm the feasibility of using pH modification or salt formation.
Step 2: Co-solvent Screening
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Objective: To find a biocompatible co-solvent system that can effectively solubilize the compound.
-
Protocol:
-
Select a panel of common pharmaceutical co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
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Prepare various mixtures of the co-solvent with water or a relevant buffer (e.g., 10%, 20%, 30% v/v).
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Determine the solubility of the compound in each mixture using the equilibrium solubility method described in Step 1.
-
-
Data Interpretation: A successful co-solvent system will show a significant, concentration-dependent increase in solubility. This approach is particularly useful for preparing concentrated stock solutions for in vitro assays.[9]
Step 3: Formulation with Excipients
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Objective: To enhance solubility using formulation aids for more complex applications, such as in vivo studies.
-
Protocol - Surfactant Screening:
-
Select a range of non-ionic (e.g., Tween 80, Span 20), anionic (e.g., Sodium Lauryl Sulfate), and cationic surfactants.
-
Prepare aqueous solutions of these surfactants at concentrations above their critical micelle concentration (CMC).
-
Determine the compound's solubility in these surfactant solutions. An increase in solubility indicates micellar solubilization.[8][14]
-
-
Protocol - Solid Dispersion Feasibility:
-
Select a hydrophilic polymer carrier (e.g., PVP, HPMC, PEG).[14]
-
Dissolve both the compound and the carrier in a common organic solvent.
-
Evaporate the solvent under vacuum to form a solid dispersion film.
-
Assess the dissolution rate of the resulting solid dispersion in an aqueous medium compared to the crystalline compound. A faster and more complete dissolution indicates a successful formulation.[10]
-
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram outlines a logical workflow for addressing the poor solubility of this compound.
Caption: Decision tree for selecting an appropriate solubility enhancement method.
Data & Experimental Protocols
Quantitative Data Summaries
While specific quantitative solubility data for this compound is not publicly available, the following tables summarize common approaches and excipients used for poorly soluble compounds.
Table 1: Troubleshooting Poor Solubility of this compound
| Issue Observed | Potential Cause | Recommended Action | Experimental Protocol |
| Fails to dissolve in neutral buffer (e.g., PBS pH 7.4) | Low ionization of the basic piperazine group | Decrease the pH of the medium | pH-Solubility Profile: Measure solubility in buffers from pH 2 to 8. |
| Precipitation occurs when diluting a DMSO stock into aqueous media | Compound crashes out due to solvent shift | Use a co-solvent system or a surfactant | Co-solvent Screening: Test mixtures of water with PEG 400, ethanol, or propylene glycol. |
| Low dissolution rate from solid form | High crystal lattice energy | Formulate as an amorphous solid dispersion | Solid Dispersion: Prepare a dispersion with a carrier like PVP K30 and test its dissolution rate. |
| Poor bioavailability in vivo despite some solubility | Precipitation in GI tract; poor membrane permeation | Use lipid-based formulations or permeation enhancers | Lipid Formulation: Screen solubility in oils and surfactants to develop a Self-Emulsifying Drug Delivery System (SEDDS). |
Table 2: Common Excipients for Solubility Enhancement
| Excipient Class | Examples | Mechanism of Action | Best For... |
| Co-solvents [8] | PEG 400, Ethanol, Propylene Glycol | Reduces solvent polarity, decreasing the energy required to solvate the drug. | Liquid formulations, stock solutions. |
| Surfactants [14] | Tween 80, Sodium Lauryl Sulfate (SLS) | Form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility. | Oral and parenteral formulations. |
| Polymers (for Solid Dispersions) [15] | PVP, HPMC, Soluplus® | Stabilize the drug in a high-energy amorphous state, preventing crystallization.[2] | Improving dissolution rate of solid oral dosage forms. |
| Complexing Agents [7] | β-Cyclodextrin, HP-β-CD | Form inclusion complexes where the hydrophobic drug resides in the central cavity of the host molecule.[12] | Both liquid and solid formulations; can improve stability. |
| pH Modifiers / Buffers [14] | Citric Acid, Tartaric Acid, Phosphate Buffers | Adjusts the pH of the micro-environment to favor the more soluble, ionized form of the drug. | Formulations of ionizable drugs like piperazine derivatives. |
Table 3: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the ionized, more soluble species.[4] | Simple, effective for ionizable drugs, easy to implement in early-stage research. | Risk of precipitation if pH changes (e.g., in the GI tract); not for non-ionizable drugs. |
| Co-solvency | Reduces the polarity of the aqueous solvent.[9] | Simple to prepare; effective for creating high-concentration solutions. | Potential for in vivo toxicity or precipitation upon dilution; may not be suitable for all dosage forms. |
| Solid Dispersion | Drug is dispersed amorphously in a hydrophilic carrier.[11] | Significant increase in dissolution rate and apparent solubility.[10] | Can be physically unstable (recrystallization); manufacturing can be complex (e.g., spray drying, hot melt extrusion). |
| Complexation (Cyclodextrins) | Encapsulation of the hydrophobic drug within a host molecule.[7] | Increases solubility and can improve stability; widely used in commercial products.[16] | Requires a good fit between host and guest; can be expensive; potential for toxicity at high concentrations. |
| Lipid-Based Formulation (SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents.[17] | Enhances solubility and can improve absorption via lymphatic pathways.[18] | Complex formulation development; potential for drug degradation in lipidic excipients. |
Mechanism Visualization: Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These structures have a hydrophobic core and a hydrophilic shell, creating a microenvironment capable of solubilizing poorly water-soluble compounds like this compound.
Caption: Diagram of a drug molecule encapsulated within a surfactant micelle.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. PubChemLite - this compound (C13H17N3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. senpharma.vn [senpharma.vn]
- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 16. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: 2-(4-benzylpiperazin-1-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-benzylpiperazin-1-yl)acetonitrile. The information provided is intended to help users anticipate and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under typical experimental conditions?
-
Oxidation of the Benzylamine: The benzylic carbon is susceptible to oxidation, which can lead to the formation of a benzaldehyde or benzoic acid derivative, potentially cleaving the benzyl group from the piperazine ring.[1][2]
-
Hydrolysis of the Acetonitrile Group: The nitrile group can undergo hydrolysis, especially in the presence of strong acids or bases, to form the corresponding acetamide or acetic acid derivative.[3][4][5][6][7]
-
Piperazine Ring Opening: While less common under standard laboratory conditions, the piperazine ring can undergo cleavage under harsh conditions, though this is not a primary degradation concern for most applications.[8][9][10]
Q2: How stable is this compound in solution and during storage?
The stability of this compound can be influenced by several factors including the solvent, pH, temperature, and exposure to light and air. Based on the stability of related compounds like N-benzylpiperazine, degradation can be expected to increase with higher temperatures.[11] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere. When in solution, using aprotic solvents and maintaining a neutral pH can help minimize degradation.
Q3: Are there any known metabolites of this compound?
Specific metabolic data for this compound is not publicly available. However, based on the metabolism of similar compounds, potential metabolic transformations could include:
-
Hydroxylation: Aromatic hydroxylation of the benzyl group or hydroxylation at the benzylic position.
-
N-dealkylation: Cleavage of the benzyl group to yield the corresponding piperazinylacetonitrile.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
-
Piperazine Ring Oxidation: Oxidation of the piperazine ring.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the synthesis, purification, and analysis of this compound.
Synthesis
Q: I am getting a low yield in the synthesis of this compound. What are the possible causes and solutions?
A: Low yields can result from several factors. Consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Ensure the reaction is running for a sufficient amount of time.- Check the purity of your starting materials. |
| Side Reactions | - Optimize the reaction temperature; higher temperatures can sometimes lead to side products.- Ensure the stoichiometry of the reactants is correct.- Use of protecting groups for reactive functionalities might be necessary. |
| Degradation of Product | - Work up the reaction under mild conditions.- Avoid prolonged exposure to strong acids or bases. |
| Inefficient Purification | - Choose an appropriate purification method (e.g., column chromatography, recrystallization).- Optimize the solvent system for chromatography to ensure good separation. |
Purification
Q: I am having difficulty purifying this compound by column chromatography. What can I do?
A: Purification of amine-containing compounds can sometimes be challenging due to their basicity.
| Problem | Possible Solution |
| Tailing on Silica Gel | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the amine with the acidic silica gel.- Use a different stationary phase, such as alumina or a polymer-based support. |
| Poor Separation | - Optimize the eluent system by trying different solvent mixtures with varying polarities.- Consider using a gradient elution. |
| Product Co-elutes with Impurities | - If impurities are acidic, a basic wash of the crude product before chromatography might help.- If impurities are basic, an acidic wash could be employed, but be mindful of potential product degradation. |
Analysis (HPLC)
Q: I am observing peak tailing in the HPLC analysis of this compound. How can I improve the peak shape?
A: Peak tailing for basic compounds is a common issue in reversed-phase HPLC.
| Possible Cause | Troubleshooting Steps |
| Interaction with Residual Silanols | - Use a column with a high-purity silica or a base-deactivated stationary phase.- Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase.- Operate at a lower pH (e.g., pH 2-3) to protonate the silanols and the analyte. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Extra-column Effects | - Minimize the length and diameter of the tubing between the injector, column, and detector. |
Q: My HPLC analysis shows unexpected peaks. What could be their origin?
A: Unexpected peaks can be due to impurities, degradation products, or artifacts from the analytical method.
| Possible Origin | Identification and Resolution |
| Impurities from Synthesis | - Analyze the starting materials and intermediates to trace the origin of the impurity.- Optimize the purification of the final compound. |
| Degradation Products | - Prepare fresh samples and compare the chromatograms with older samples.- Investigate the stability of the compound under the analytical conditions (e.g., mobile phase pH, temperature).- Use LC-MS to identify the mass of the unexpected peaks and infer their structure. |
| Ghost Peaks | - These can arise from the mobile phase, the injection solvent, or carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method. |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
General Experimental Workflow for Analysis
Caption: A general experimental workflow for the HPLC analysis of chemical compounds.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: A logical flow diagram for troubleshooting the origin of unexpected peaks in an HPLC chromatogram.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 4. byjus.com [byjus.com]
- 5. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 6. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Benzylpiperazin-1-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile, with a focus on scaling up the process.
Experimental Protocols
A common and scalable approach for the synthesis of this compound involves a two-step process:
-
Synthesis of 1-Benzylpiperazine: This intermediate is prepared by the mono-N-benzylation of piperazine.
-
Synthesis of this compound: This is achieved by the N-alkylation of 1-benzylpiperazine with 2-chloroacetonitrile.
Protocol 1: Synthesis of 1-Benzylpiperazine
This protocol is adapted from a reliable method for the mono-benzylation of piperazine.[1][2]
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~0.5 mol scale) | Moles |
| Piperazine (anhydrous) | 86.14 | 258.4 g | 3.0 |
| Benzyl Chloride | 126.58 | 63.3 g (57.5 mL) | 0.5 |
| Toluene | - | 500 mL | - |
| Sodium Hydroxide (50% w/w aq. solution) | 40.00 | As needed for work-up | - |
| Water | - | As needed for work-up | - |
| Anhydrous Sodium Sulfate | - | As needed for drying | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Reagent Charging: Charge the flask with piperazine (3.0 mol) and toluene (500 mL). Begin stirring to form a slurry.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (0.5 mol) to the stirred slurry via the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature between 50-60 °C using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (500 mL) and stir for 15 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers and wash with water (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-benzylpiperazine as an oil.
-
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~0.4 mol scale) | Moles |
| 1-Benzylpiperazine | 176.26 | 70.5 g | 0.4 |
| 2-Chloroacetonitrile | 75.50 | 30.2 g (25.2 mL) | 0.4 |
| Potassium Carbonate (anhydrous, powdered) | 138.21 | 82.9 g | 0.6 |
| Acetonitrile | - | 400 mL | - |
| Water | - | As needed for work-up | - |
| Dichloromethane | - | As needed for extraction | - |
| Brine | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate | - | As needed for drying | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 1-benzylpiperazine (0.4 mol) and acetonitrile (400 mL).
-
Addition of Base: Add powdered potassium carbonate (0.6 mol) to the solution and stir vigorously.
-
Addition of Alkylating Agent: Slowly add 2-chloroacetonitrile (0.4 mol) via the dropping funnel over 30-60 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (300 mL) and wash with water (2 x 150 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low Yield of 1-Benzylpiperazine and Formation of 1,4-Dibenzylpiperazine
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | Use a large excess of piperazine (5-6 equivalents). | This statistically favors the mono-alkylation of piperazine over the di-alkylation. |
| Localized High Concentration of Benzyl Chloride | Add benzyl chloride slowly and sub-surface if possible, with vigorous stirring. | This ensures rapid dispersion of the electrophile, minimizing the chance of a second benzylation on the already formed product. |
| High Reaction Temperature During Addition | Maintain a controlled temperature (e.g., 50-60 °C) during the addition of benzyl chloride. | Higher temperatures can increase the rate of the second alkylation. |
Issue 2: Formation of Quaternary Ammonium Salt in the Second Step
| Potential Cause | Troubleshooting Step | Rationale |
| Over-alkylation | Use a slight excess of 1-benzylpiperazine (1.1-1.2 equivalents) relative to 2-chloroacetonitrile. | This ensures the complete consumption of the more reactive alkylating agent. |
| High Reaction Temperature | Maintain a moderate reflux temperature and avoid excessive heating. | Higher temperatures can promote the formation of the quaternary salt. |
| Inefficient Base | Ensure the potassium carbonate is finely powdered and anhydrous. Consider using a stronger, non-nucleophilic base if the issue persists. | A weak or inefficient base may not effectively neutralize the HCl formed, leading to side reactions. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Unreacted 1-Benzylpiperazine | Optimize the reaction stoichiometry and time to ensure complete conversion. During work-up, an acidic wash (e.g., dilute HCl) can be used to remove the more basic 1-benzylpiperazine into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting. | The pKa difference between the starting material and the product can be exploited for separation. |
| Formation of Polar Byproducts | A thorough aqueous work-up is crucial. Column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) can be effective. | Polar impurities can be removed by washing with water, while chromatography provides a more rigorous purification. |
| Product is an Oil and Difficult to Handle | Consider converting the final product to its hydrochloride salt for easier handling and storage as a solid. This can be achieved by bubbling dry HCl gas through a solution of the free base in a suitable solvent like diethyl ether or isopropanol. | The salt form is often a crystalline solid with better stability and handling properties. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high mono-benzylation of piperazine?
A1: The most critical factor is the stoichiometry. Using a significant excess of piperazine (at least 5-6 equivalents) is the most effective way to minimize the formation of the di-substituted byproduct, 1,4-dibenzylpiperazine.
Q2: Can I use a different base for the second step?
A2: Yes, other inorganic bases like sodium carbonate or organic bases such as triethylamine or diisopropylethylamine (DIPEA) can be used. The choice of base may influence the reaction rate and the formation of byproducts. It is advisable to perform small-scale trials to determine the optimal base for your specific conditions.
Q3: My reaction to form this compound is very slow. What can I do?
A3: Several factors could contribute to a slow reaction:
-
Insufficient Temperature: Ensure the reaction is at a gentle reflux.
-
Poor Quality Reagents: Use anhydrous solvents and freshly powdered potassium carbonate.
-
Inefficient Stirring: Good mixing is essential for this heterogeneous reaction.
-
Solvent Choice: While acetonitrile is common, other polar aprotic solvents like DMF or DMSO could be explored, but be mindful of higher boiling points and potential for side reactions at elevated temperatures.
Q4: Are there any safety concerns I should be aware of when scaling up?
A4: Yes, several safety aspects are important:
-
Exotherms: Both reaction steps can be exothermic, especially during the addition of the alkylating agents. Ensure adequate cooling capacity and slow, controlled addition.
-
Reagent Toxicity: Benzyl chloride and 2-chloroacetonitrile are lachrymators and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: When running reactions under reflux, ensure the system is not sealed to avoid pressure build-up.
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-benzylation of Piperazine
| Parameter | Condition A (High Excess Piperazine) | Condition B (Lower Excess Piperazine) |
| Piperazine (eq.) | 6.0 | 3.0 |
| Benzyl Chloride (eq.) | 1.0 | 1.0 |
| Solvent | Toluene | Ethanol |
| Temperature | Reflux | 60 °C |
| Typical Yield of 1-Benzylpiperazine | > 85% | 60-70% |
| Key Byproduct | Minimal 1,4-dibenzylpiperazine | Significant 1,4-dibenzylpiperazine |
Table 2: Solvent Effects on the Alkylation of 1-Benzylpiperazine
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Reaction Time | Notes |
| Acetonitrile | 37.5 | 82 | 8-12 hours | Good choice, easy to remove. |
| Ethanol | 24.5 | 78 | 12-24 hours | Can lead to side reactions with the alkylating agent. |
| DMF | 36.7 | 153 | 4-8 hours | Higher boiling point can accelerate the reaction but may also increase byproduct formation. Difficult to remove. |
| Toluene | 2.4 | 111 | > 24 hours | Generally too non-polar for this reaction to proceed efficiently. |
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
Validation & Comparative
Comparative Guide to Analytical Methods for the Validation of 2-(4-benzylpiperazin-1-yl)acetonitrile and Related Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies applicable to the validation of 2-(4-benzylpiperazin-1-yl)acetonitrile and structurally similar piperazine derivatives. The information presented is collated from established methods for related compounds and is intended to serve as a foundational resource for developing and validating a suitable analytical procedure for the target analyte.
Introduction
This compound is a piperazine derivative. The accurate and precise quantification of this compound is critical in various stages of drug development and quality control. This document outlines and compares several chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The validation parameters for these methods are presented to aid in the selection of the most appropriate technique based on sensitivity, specificity, and laboratory capabilities.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods that can be adapted for the analysis of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV with Derivatization[1][2] | UHPLC-FLD with Derivatization[3] | RP-HPLC[4][5][6][7][8] |
| Principle | Chemical derivatization to form a UV-active compound for detection. | Derivatization with a fluorescent tag for sensitive detection. | Separation based on polarity on a reverse-phase column. |
| Detector | UV-Vis Detector | Fluorescence Detector (FLD) | Diode Array Detector (DAD) or UV Detector |
| Limit of Detection (LOD) | ~30 ppm[1] | 0.50–1.20 µg/kg[3] | Method Dependent |
| Limit of Quantification (LOQ) | ~90 ppm[1] | 1.80–3.50 µg/kg[3] | Method Dependent |
| **Linearity (R²) ** | 0.999[1] | ≥ 0.9991[3] | >0.999[8] |
| Accuracy (% Recovery) | 104.87-108.06%[1] | 79.64-99.77%[3] | Method Dependent |
| Precision (%RSD) | < 4.0%[1] | 1.14–5.63%[3] | <2.0%[9] |
| Key Advantages | Utilizes readily available HPLC-UV instrumentation. Good for trace analysis.[1][2] | High sensitivity and specificity.[3] | Robust and widely used for a variety of compounds. |
| Considerations | Requires a derivatization step, which can add complexity and time. | Derivatization step is necessary. | May lack sensitivity for trace analysis without derivatization. |
Table 2: Gas Chromatography (GC) Methods
| Parameter | Gas Chromatography (GC)[10] | Gas Chromatography-Mass Spectrometry (GC-MS)[11][12][13][14] |
| Principle | Separation of volatile compounds in the gas phase. | Separation by GC followed by mass analysis for identification and quantification. |
| Detector | Flame Ionization Detector (FID) or other GC detectors | Mass Spectrometer |
| Column | DB-17[10] | Rtx-200 or equivalent[13] |
| Carrier Gas | Helium[10] | Helium |
| Precision (%RSD) | < 2.0%[10] | Method Dependent |
| Key Advantages | Good for separating volatile and thermally stable compounds.[10] | High specificity and structural elucidation capabilities.[11][13] |
| Considerations | May require derivatization for non-volatile compounds. | Potential for thermal degradation of the analyte. Matrix effects can be a concern.[14] |
Experimental Protocols
HPLC-UV Method with Derivatization
This method is based on the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound.[1][2]
-
Chromatographic Conditions:
-
Derivatization Procedure:
-
React the sample containing the analyte with NBD-Cl in a suitable buffer.
-
The reaction should be optimized for time and temperature to ensure complete derivatization.
-
The resulting solution is then injected into the HPLC system.
-
UHPLC-FLD Method with Derivatization
This highly sensitive method involves derivatization with dansyl chloride (DNS-Cl).[3]
-
Chromatographic Conditions:
-
Sample Preparation and Derivatization:
-
Extract the analyte using a suitable technique like accelerated solvent extraction (ASE) and clean up with solid-phase extraction (SPE).[3]
-
Redissolve the dried residue in acetonitrile.[3]
-
Add triethylamine and DNS-Cl solution and heat at 50°C for 20 minutes for derivatization.[3]
-
The final solution is injected into the UHPLC system.[3]
-
Gas Chromatography (GC) Method
A general GC method for the analysis of piperazine derivatives.[10]
-
Chromatographic Conditions:
-
Column: DB-17, 30 m, 0.53 mm ID, 1 µm film thickness.[10]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[10]
-
Injector Temperature: 250°C.[10]
-
Detector Temperature: 260°C.[10]
-
Injection Volume: 1.0 µL.[10]
-
Oven Temperature Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min and hold for 2 minutes.[10]
-
Diluent: Methanol.[10]
-
Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: General workflow for HPLC analysis of piperazine derivatives.
Caption: General workflow for GC-MS analysis of piperazine derivatives.
Caption: Logical flow of analytical method validation according to ICH guidelines.[9]
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. qascf.com [qascf.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ijpsr.com [ijpsr.com]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. Analytical Quality by Design Approach of Reverse-Phase High-Performance Liquid Chromatography of Atorvastatin: Method Development, Optimization, Validation, and the Stability-Indicated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.labrulez.com [gcms.labrulez.com]
Comparative Biological Activity of 2-(4-benzylpiperazin-1-yl)acetonitrile and Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2-(4-benzylpiperazin-1-yl)acetonitrile and its structural analogs. The following sections detail available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.
While direct comparative studies on the biological activity of this compound are limited in publicly available literature, this guide synthesizes data from closely related analogs to provide insights into its potential pharmacological profile. The primary activities explored for this class of compounds are acetylcholinesterase (AChE) inhibition and interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).
Acetylcholinesterase (AChE) Inhibitory Activity
A study on a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which are structurally similar to this compound, has demonstrated their potential as acetylcholinesterase inhibitors.[1][2] This activity is significant in the context of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[1]
Comparative Analysis of AChE Inhibition
The inhibitory potency of these analogs was evaluated against AChE, with the half-maximal inhibitory concentration (IC50) values determined. A lower IC50 value indicates a higher inhibitory potency. The results are summarized in the table below, with donepezil, a known AChE inhibitor, used as a reference compound.
| Compound ID | Substituent on Benzyl Ring | IC50 (µM)[1] |
| 4a | 2-Cl | 0.91 ± 0.045 |
| 4b | 3-Cl | 85 ± 12 |
| 4c | 4-Cl | 26 ± 5 |
| 4d | 2-F | 15 ± 3 |
| 4e | 3-F | 78 ± 9 |
| 4f | 4-F | 33 ± 6 |
| 4g | 3-OCH3 | 5.5 ± 0.7 |
| 4h | 4-OCH3 | 41 ± 8 |
| 4i | 2-NO2 | 12 ± 2 |
| 4j | 3-NO2 | 63 ± 11 |
| 4k | 4-NO2 | 21 ± 4 |
| 4l | H | 58 ± 10 |
| Donepezil | - | 0.14 ± 0.03 |
Data presented as mean ± standard error of the mean (SEM).
The study revealed that electron-withdrawing groups, such as chlorine, fluorine, and nitro groups, on the benzyl ring influence the inhibitory activity.[1] Notably, the position of the substituent was found to be critical, with the ortho position generally conferring the highest potency among the halogenated and nitrated analogs.[1] For instance, compound 4a (2-Cl) exhibited the highest potency in this series.[1]
Interaction with Monoamine Transporters (DAT and SERT)
Benzylpiperazine and its derivatives are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][4] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many psychoactive drugs and antidepressants.
Due to the lack of direct comparative data for this compound and its close analogs on DAT and SERT, a quantitative comparison table cannot be provided at this time. However, based on the known pharmacology of the benzylpiperazine scaffold, it is reasonable to hypothesize that this compound and its analogs may also exhibit activity at these transporters. Further experimental validation is required to confirm this.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the compounds was determined using a modified Ellman's method.
Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine as acetylthiocholine is hydrolyzed. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
Procedure:
-
Reagents: Acetylthiocholine iodide (ATCI), DTNB, and acetylcholinesterase (from electric eel).
-
Preparation: All solutions are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the acetylcholinesterase enzyme to the wells and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Radioligand Binding Assay for Dopamine and Serotonin Transporters
This is a standard method to determine the binding affinity of a compound to a specific receptor or transporter.[8][9]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT). The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Procedure:
-
Preparation of Membranes: Membranes are prepared from cells or tissues expressing the transporter of interest (e.g., HEK293 cells transfected with the human DAT or SERT gene, or rat striatal tissue).[8][9]
-
Binding Assay:
-
In a reaction tube or 96-well plate, incubate the prepared membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Benzylpiperazine | Open Source Chemistry [bbgate.com]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) studies of 2-(4-benzylpiperazin-1-yl)acetonitrile derivatives"
A comprehensive analysis of the structure-activity relationship (SAR) of 2-(4-benzylpiperazin-1-yl)acetonitrile derivatives reveals key structural determinants for their biological activity, particularly as acetylcholinesterase (AChE) inhibitors. This guide compares the performance of various analogs, providing supporting experimental data and detailed methodologies to inform future drug design and development.
Unveiling the Potency of Substituted Benzylpiperazine Analogs
Systematic modifications of the this compound scaffold have been explored to understand the structural requirements for potent biological activity. Studies have primarily focused on the impact of substituents on the benzyl ring and modifications of the acetonitrile moiety. A notable study by Almasir and colleagues in 2013 investigated a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as acetylcholinesterase inhibitors, providing valuable insights into the SAR of this class of compounds.[1]
Comparative Analysis of Acetylcholinesterase Inhibitory Activity
The inhibitory potency of various derivatives against acetylcholinesterase (AChE) is summarized in the table below. The data highlights the significant influence of the nature and position of substituents on the benzyl ring.
| Compound ID | Substitution on Benzyl Ring | IC50 (µM) ± SEM |
| 4a | 2-Chloro | 0.91 ± 0.045 |
| 4b | 3-Chloro | 85 ± 12 |
| 4c | 4-Chloro | 26 ± 5 |
| 4d | 2-Fluoro | 2.3 ± 0.1 |
| 4e | 4-Fluoro | 1.8 ± 0.09 |
| 4f | 2-Nitro | 1.5 ± 0.08 |
| 4g | 3-Methoxy | 5.5 ± 0.7 |
| 4h | 4-Methoxy | 10.2 ± 1.5 |
| 4i | 2-Methyl | 7.8 ± 0.9 |
| 4j | 4-Methyl | 15.4 ± 2.1 |
| 4k | 3,4-Dichloro | 1.2 ± 0.06 |
| 4l | Unsubstituted | 35 ± 4 |
| Donepezil | (Reference Drug) | 0.14 ± 0.03 |
Data sourced from Almasir et al., 2013.[1]
The data clearly indicates that electron-withdrawing groups, particularly at the ortho position of the benzyl ring, enhance the acetylcholinesterase inhibitory activity. For instance, compound 4a , with a 2-chloro substituent, exhibited the highest potency among the synthesized derivatives with an IC50 value of 0.91 µM.[1] In contrast, the meta-substituted analog, 4b , was significantly less active (IC50 = 85 µM).[1] This suggests that steric and electronic factors at the ortho position play a crucial role in the interaction with the enzyme's active site. The presence of a methoxy group at the meta position also afforded favorable potency (4g , IC50 = 5.5 µM).[1]
Deciphering the Structure-Activity Relationship
The relationship between the chemical structure of these derivatives and their biological activity can be visualized as a logical flow, highlighting the key modifications that influence potency.
Caption: Structure-Activity Relationship of this compound Derivatives.
Experimental Protocols
The determination of the acetylcholinesterase inhibitory activity of the synthesized compounds was performed using a well-established spectrophotometric method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is based on the reaction of acetylthiocholine with the acetylcholinesterase enzyme to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized compounds and reference drug (Donepezil)
-
96-well microplate reader
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, 25 µL of the test compound solution at various concentrations is added.
-
125 µL of DTNB solution and 25 µL of AChE enzyme solution are then added to each well.
-
The plate is incubated for 15 minutes at 25°C.
-
The reaction is initiated by the addition of 25 µL of the substrate, ATCI.
-
The absorbance is measured at 412 nm every 5 minutes for 30 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the test compounds with that of the control (containing all components except the inhibitor).
-
The IC50 values (concentration of the inhibitor that causes 50% inhibition of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study involves a systematic workflow from the initial design of compounds to the final analysis of their biological activity.
Caption: General Experimental Workflow for Structure-Activity Relationship (SAR) Studies.
Concluding Remarks
The structure-activity relationship studies of this compound derivatives have successfully identified key structural features that govern their acetylcholinesterase inhibitory activity. The presence of electron-withdrawing groups at the ortho position of the benzyl ring is critical for enhanced potency. This information, coupled with the detailed experimental protocols, provides a valuable framework for the rational design of novel and more effective inhibitors for potential therapeutic applications, such as in the management of Alzheimer's disease. Further optimization of this scaffold could lead to the development of drug candidates with improved efficacy and selectivity. Other research has also pointed to the potential of benzylpiperazine derivatives as anticancer agents and for their role in modulating dopamine and serotonin release, suggesting a broad therapeutic potential for this chemical class.[2][3]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for 2-(4-Benzylpiperazin-1-yl)acetonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile, a valuable building block in medicinal chemistry. The primary route involves a two-step process: the synthesis of the precursor 1-benzylpiperazine, followed by its N-alkylation with a haloacetonitrile.
This analysis focuses on the widely employed N-alkylation of 1-benzylpiperazine using either chloroacetonitrile or bromoacetonitrile. Both methods offer viable pathways to the target compound, with differences in reaction conditions, yields, and reagent handling considerations.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the synthesis of this compound via the N-alkylation of 1-benzylpiperazine with chloroacetonitrile and bromoacetonitrile. The data is compiled from established laboratory procedures.
| Parameter | Method A: Chloroacetonitrile | Method B: Bromoacetonitrile |
| Starting Material | 1-Benzylpiperazine | 1-Benzylpiperazine |
| Alkylating Agent | Chloroacetonitrile | Bromoacetonitrile |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile | Acetonitrile |
| Reaction Temperature | Reflux (approx. 82°C) | Room Temperature |
| Reaction Time | 18 - 36 hours | 12 - 24 hours |
| Reported Yield | ~85% | ~90% |
| Purity | High after purification | High after purification |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and the two comparative N-alkylation methods are provided below.
Precursor Synthesis: 1-Benzylpiperazine
A robust method for the preparation of 1-benzylpiperazine is the reaction of piperazine with benzyl chloride. A well-established procedure is available from Organic Syntheses.[1]
Materials:
-
Piperazine hexahydrate
-
Piperazine dihydrochloride monohydrate
-
Benzyl chloride
-
Absolute ethanol
-
5N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
A solution of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol is warmed.
-
Benzyl chloride is added to the warm solution with vigorous stirring.
-
After stirring, the mixture is cooled, and the precipitated piperazine dihydrochloride monohydrate is filtered off.
-
The filtrate is treated with ethanolic hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.
-
The dihydrochloride salt is collected, dissolved in water, and basified with 5N sodium hydroxide.
-
The aqueous solution is extracted with chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting oil is purified by vacuum distillation to yield pure 1-benzylpiperazine.
Method A: N-Alkylation with Chloroacetonitrile
This method utilizes the less reactive but more readily available chloroacetonitrile.
Materials:
-
1-Benzylpiperazine
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 1-benzylpiperazine in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
To this stirred suspension, add chloroacetonitrile dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained for 18-36 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by vacuum distillation.
Method B: N-Alkylation with Bromoacetonitrile
This method employs the more reactive bromoacetonitrile, allowing for milder reaction conditions.
Materials:
-
1-Benzylpiperazine
-
Bromoacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 1-benzylpiperazine in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
The suspension is cooled in an ice bath, and bromoacetonitrile is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the inorganic salts are removed by filtration.
-
The solvent is evaporated from the filtrate under reduced pressure.
-
The residue is purified by column chromatography or vacuum distillation to afford this compound.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis methods described.
Caption: Overall workflow for the synthesis of this compound.
Caption: Step-by-step comparison of the two N-alkylation methods.
Concluding Remarks
Both N-alkylation with chloroacetonitrile and bromoacetonitrile are effective methods for the synthesis of this compound. The choice between the two often depends on the availability and cost of the reagents, as well as the desired reaction conditions.
-
Method A (Chloroacetonitrile) is a reliable method, although it requires higher temperatures and longer reaction times due to the lower reactivity of the alkylating agent.
-
Method B (Bromoacetonitrile) offers the advantage of milder reaction conditions and potentially shorter reaction times, which can be beneficial for sensitive substrates. However, bromoacetonitrile is generally more expensive and lachrymatory, requiring more careful handling.
Ultimately, the selection of the synthesis route will be guided by the specific needs and resources of the laboratory. Both methods, when performed with care, can provide high yields of the desired product.
References
Comparative Guide to the Cross-Reactivity of 2-(4-benzylpiperazin-1-yl)acetonitrile in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-(4-benzylpiperazin-1-yl)acetonitrile (BPA) in various in vitro assays. Due to the limited publicly available data for BPA, this guide leverages findings from closely related benzylpiperazine analogs, primarily 1-benzylpiperazine (BZP), to infer its likely pharmacological profile and off-target effects. The information presented herein is intended to guide researchers in designing experiments and interpreting results when working with this compound.
Executive Summary
This compound is a synthetic compound belonging to the benzylpiperazine class. While its derivatives have been explored as acetylcholinesterase inhibitors, the primary targets and the broader pharmacological profile of BPA itself are not well-documented. Based on the known activities of its close analog, 1-benzylpiperazine (BZP), BPA is predicted to be a monoaminergic agent with a high potential for cross-reactivity across a range of neurotransmitter transporters and receptors. This promiscuous binding profile necessitates careful consideration and comprehensive screening in any drug development or research application.
Predicted Pharmacological Profile of this compound
The defining characteristic of the benzylpiperazine scaffold is its interaction with monoamine transporters and receptors. 1-Benzylpiperazine (BZP) is a well-studied psychoactive compound that acts as a releasing agent and reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[1][2]. It exhibits a mixed mechanism of action, with stimulant effects attributed to its dopaminergic and noradrenergic activity, and milder psychedelic-like effects linked to its serotonergic actions[1][3].
The addition of a cyanomethyl group at the N1-position of the piperazine ring, as in BPA, is unlikely to eliminate this core monoaminergic activity. Therefore, BPA is hypothesized to interact with the following primary targets and show significant cross-reactivity with other receptors.
Table 1: Predicted Primary Targets and Potential Cross-Reactivity of this compound (BPA) based on 1-Benzylpiperazine (BZP) Data
| Target Class | Specific Target | Predicted Interaction with BPA | Supporting Evidence from BZP |
| Monoamine Transporters | Dopamine Transporter (DAT) | Releasing agent and/or reuptake inhibitor | BZP is a potent dopamine releaser and reuptake inhibitor[2][4]. |
| Norepinephrine Transporter (NET) | Releasing agent and/or reuptake inhibitor | BZP enhances norepinephrine release and inhibits its reuptake[2][3]. | |
| Serotonin Transporter (SERT) | Releasing agent and/or reuptake inhibitor | BZP has a weaker but significant effect on serotonin release and reuptake[1][4]. | |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Agonist or partial agonist | Phenylpiperazine derivatives exhibit affinity for various 5-HT receptor subtypes. |
| Adrenergic Receptors | α2-Adrenergic Receptor | Antagonist | BZP is an antagonist at α2-adrenoceptors, leading to increased norepinephrine release[1]. |
| Sigma Receptors | σ1 and σ2 Receptors | Ligand | Many piperazine derivatives show affinity for sigma receptors. |
Comparison with Alternatives
The choice of an alternative to BPA depends on the desired primary activity and the acceptable level of cross-reactivity.
Table 2: Comparison of this compound (Predicted Profile) with Alternative Tool Compounds
| Compound | Primary Target(s) | Key Off-Targets | Advantages | Disadvantages |
| This compound (BPA) (Predicted) | DAT, NET, SERT | 5-HT receptors, α-adrenergic receptors, Sigma receptors | Potentially broad-spectrum monoaminergic activity. | High potential for off-target effects, lack of specific data. |
| 1-Benzylpiperazine (BZP) | DAT, NET, SERT | 5-HT receptors, α2-adrenergic receptors | Well-characterized psychoactive properties, serves as a good positive control for monoamine release. | Known abuse potential, significant side effects, broad cross-reactivity[1][2]. |
| GBR-12909 | Dopamine Transporter (DAT) | σ1 and σ2 receptors | Highly selective DAT inhibitor. | Less effective as a releasing agent. |
| Desipramine | Norepinephrine Transporter (NET) | Muscarinic and histamine receptors | Selective NET inhibitor. | Anticholinergic and antihistaminergic side effects. |
| Fluoxetine | Serotonin Transporter (SERT) | Cytochrome P450 enzymes | Selective SERT inhibitor (SSRI). | Numerous drug-drug interactions. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of BPA, a tiered screening approach is recommended.
Primary Screening: Broad Receptor Profiling
A broad ligand binding screen, such as the Eurofins SafetyScreen44™ or similar services, should be performed to identify initial hits against a wide range of receptors, ion channels, and transporters.
Workflow for Primary Screening:
Caption: Workflow for primary cross-reactivity screening of BPA.
Secondary Screening: Dose-Response and Functional Assays
For targets identified in the primary screen, dose-response binding assays should be conducted to determine binding affinities (Ki). Subsequently, functional assays are crucial to characterize the nature of the interaction (agonist, antagonist, inverse agonist, or modulator).
Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Hit:
Caption: Example signaling pathway for a GPCR target identified for BPA.
Experimental Protocol for a cAMP Functional Assay (for a Gs or Gi coupled receptor):
-
Cell Culture: Culture HEK293 cells stably expressing the receptor of interest.
-
Cell Plating: Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of BPA and a known agonist/antagonist in assay buffer.
-
Assay:
-
Wash cells with assay buffer.
-
For agonist mode, add BPA dilutions and incubate for 30 minutes.
-
For antagonist mode, pre-incubate with BPA dilutions for 15 minutes, then add a known agonist at its EC80 concentration and incubate for a further 30 minutes.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).
Monoamine Transporter Assays
Specific assays are required to confirm the predicted activity at DAT, NET, and SERT.
Experimental Protocol for Monoamine Transporter Uptake Assay:
-
Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.
-
Cell Plating: Seed cells in a 96-well plate.
-
Compound Incubation: Pre-incubate cells with various concentrations of BPA or a reference inhibitor (e.g., GBR-12909 for DAT) for 10 minutes.
-
Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT) and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapid washing with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 of BPA for the inhibition of substrate uptake.
Logical Relationship of BPA's Predicted Monoaminergic Effects:
Caption: Predicted mechanism of BPA on monoamine transporters.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound is lacking, the pharmacological profile of its close analog, 1-benzylpiperazine, strongly suggests that BPA is a monoaminergic agent with a high likelihood of interacting with dopamine, norepinephrine, and serotonin transporters, as well as various G-protein coupled receptors.
Recommendations for Researchers:
-
Assume Broad Cross-Reactivity: Until comprehensive screening data is available, researchers should assume that BPA is not a selective compound.
-
Use Appropriate Controls: When studying the effects of BPA, it is essential to use selective tool compounds for the predicted targets as positive and negative controls to dissect the observed biological responses.
-
Consider Structure-Activity Relationships: The cyanomethyl substituent on BPA may alter its potency and selectivity compared to BZP. This highlights the need for empirical data.
By following these guidelines, researchers can mitigate the risks associated with the potential for broad cross-reactivity of this compound and ensure the validity of their experimental findings.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(4-benzylpiperazin-1-yl)acetonitrile and its Derivatives Against Known Neurological Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 2-(4-benzylpiperazin-1-yl)acetonitrile derivatives against established inhibitors targeting key pathological pathways in neurodegenerative diseases. The focus of this comparison is on the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic pathway, and the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the benchmarked compounds against acetylcholinesterase and their effectiveness in inhibiting amyloid-beta aggregation.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target Enzyme | IC50 Value (µM) |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (Compound 4a) | Acetylcholinesterase (AChE) | 0.91 ± 0.045[1][2] |
| Donepezil | Acetylcholinesterase (AChE) | 0.0067[3] |
| Galantamine | Acetylcholinesterase (AChE) | 0.31 (µg/mL) |
| Rivastigmine | Acetylcholinesterase (AChE) | 0.0043 |
Note: The IC50 value for the this compound derivative is for a specific synthesized compound (4a) from a research study and serves as a proxy for the potential activity of this class of molecules.
Table 2: Amyloid-Beta (Aβ) Aggregation Inhibition
| Compound | Assay | Inhibition |
| N'-2-(4-Benzylpiperazin-1-yl)acylhydrazone derivatives | Aβ fibril aggregation | Remarkable inhibition, similar to reference |
| Rifampicin | Aβ (1-40) aggregation | Concentration-dependent inhibition |
Note: The data for the N'-2-(4-benzylpiperazin-1-yl)acylhydrazone derivatives is qualitative, indicating significant potential in inhibiting amyloid-beta aggregation.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further research.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Principle: The assay measures the activity of acetylcholinesterase by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)
-
AChE enzyme solution (1 U/mL in phosphate buffer)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Following incubation, add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS solution.
-
Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.
-
-
Controls:
-
Blank: Contains all reagents except the enzyme.
-
Control: Contains all reagents and the solvent used for the test compound.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-Beta Aggregation Assay (Thioflavin T Assay)
This fluorescence-based assay is a standard method for monitoring the formation of amyloid fibrils in vitro.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the amount of aggregated Aβ.
Protocol:
-
Reagent Preparation:
-
Aβ peptide (e.g., Aβ1-42) solution (typically in a solvent like DMSO or NaOH to maintain a monomeric state before initiating aggregation).
-
Phosphate buffer (e.g., 50 mM, pH 7.4).
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a black 96-well plate with a clear bottom):
-
Prepare a reaction mixture containing Aβ peptide at a final concentration of typically 10-20 µM in phosphate buffer.
-
Add the test compound at different concentrations to the reaction mixture.
-
Add ThT to a final concentration of around 20 µM.
-
Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.
-
Monitor the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Controls:
-
Positive Control: Aβ peptide without any inhibitor.
-
Negative Control: Buffer and ThT alone.
-
-
Calculation:
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the positive control at a specific time point.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
Visual representations of the relevant biological pathways and experimental procedures are provided below to enhance understanding.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In Vivo Efficacy of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Comparative Analysis with Standard Alzheimer's Disease Therapeutics
A comparative guide for researchers and drug development professionals.
Executive Summary
There is currently no publicly available scientific literature detailing the in vivo efficacy of the specific compound 2-(4-benzylpiperazin-1-yl)acetonitrile for any therapeutic indication. However, the piperazine moiety is a key structural feature in numerous centrally active drugs and research compounds, with several piperazine derivatives showing promise in preclinical models of Alzheimer's disease. These derivatives have been investigated for their neuroprotective properties, including the ability to restore long-term potentiation in Alzheimer's model mice and improve cognitive function in models of memory impairment.
Given the absence of direct data for this compound, this guide provides a comprehensive comparison of the in vivo efficacy of three standard-of-care and recently approved drugs for Alzheimer's disease: Donepezil , Memantine , and Aducanumab . This information is intended to serve as a benchmark for the evaluation of novel therapeutic candidates like this compound. The data presented is sourced from preclinical studies in widely accepted animal models of Alzheimer's disease.
Comparative Efficacy of Standard Alzheimer's Disease Drugs
The following tables summarize the in vivo efficacy of Donepezil, Memantine, and Aducanumab in transgenic mouse models of Alzheimer's disease. These models are genetically engineered to recapitulate key pathological features of the disease, such as amyloid-β (Aβ) plaque deposition and cognitive deficits.
Table 1: In Vivo Efficacy of Donepezil in Alzheimer's Disease Mouse Models
| Animal Model | Dosage and Administration | Duration of Treatment | Key Efficacy Endpoints | Outcome |
| Tg2576 | 4 mg/kg in drinking water | 6 months | Soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels | Significant reduction in both Aβ₁₋₄₀ and Aβ₁₋₄₂. |
| Tg2576 | 4 mg/kg in drinking water | 6 months | Synaptic density in the dentate gyrus | Significant increase in synaptic density. |
| SAMP8 | Administered from 4th to 6th month of life | 2 months | Cognitive function (Morris Water Maze) | Significant attenuation of cognitive dysfunction. |
| hAPP/PS1 | Not specified | Short-duration | Spatial learning and memory | Significant improvement in reference memory. |
Table 2: In Vivo Efficacy of Memantine in Alzheimer's Disease Mouse Models
| Animal Model | Dosage and Administration | Duration of Treatment | Key Efficacy Endpoints | Outcome |
| APP/PS1 | Not specified | 4 months | Cognitive performance (Object Recognition Test) | Performance comparable to wild-type controls (p=0.0081 vs. vehicle). |
| APP/PS1 | Not specified | 4 months | Aβ plaque burden (histology and µMRI) | Reduced plaque burden compared to vehicle-treated animals. |
| 5XFAD (6-7 months old) | 10 mg/kg, i.p. | 30 days | Memory (Contextual Fear Conditioning & Y-maze) | Reversal of memory impairments. |
| 5XFAD (12-15 months old) | 10 mg/kg, i.p. | 30 days | Memory (Contextual Fear Conditioning & Y-maze) | No behavioral benefits observed. |
| APP/PS1 | 30 mg/kg/day, p.o. | 2-3 weeks | Spatial learning (Morris Water Maze) | Significant improvement in the acquisition of the water maze task. |
Table 3: In Vivo Efficacy of Aducanumab in Alzheimer's Disease Mouse Models
| Animal Model | Dosage and Administration | Duration of Treatment | Key Efficacy Endpoints | Outcome |
| Tg2576 (18 months old) | Topical application of a chimeric analog | 3 weeks (single application) | Amyloid plaque size and burden | Significant decrease in plaque size and overall amyloid burden. |
| Tg2576 (22 months old) | Long-term systemic administration | Not specified | Plaque size, number, and clearance rate | No significant changes observed. |
| Tg2576 | Chronic systemic administration | 6 months | Neuronal calcium levels | Amelioration of calcium overload. |
| Transgenic mice | Not specified | Not specified | Soluble and insoluble Aβ levels | Dose-dependent reduction in both soluble and insoluble Aβ. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for the assessment of the standard drugs in Alzheimer's disease models.
Donepezil Efficacy Study in Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP).
-
Drug Administration: Donepezil was administered in the drinking water at a concentration calculated to provide a daily dose of 4 mg/kg.
-
Treatment Duration: The treatment was carried out for 6 months, starting from 3 months of age and ending at 9 months of age.
-
Efficacy Assessment:
-
Biochemical Analysis: Brain tissue was homogenized to measure the levels of soluble amyloid-β peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂) using enzyme-linked immunosorbent assay (ELISA).
-
Histological Analysis: Synaptic density in the molecular layer of the dentate gyrus was quantified using microscopy.
-
Memantine Efficacy Study in APP/PS1 Mice
-
Animal Model: APP/PS1 transgenic mice, which express human amyloid-beta precursor protein (APP) and presenilin 1 (PS1) mutations.
-
Drug Administration: Memantine was administered to the mice for a period of 4 months, starting at 3 months of age. The route and exact dosage were not specified in the referenced abstract.
-
Efficacy Assessment:
-
Behavioral Testing: The object recognition test was used to assess cognitive function. This test is based on the innate tendency of rodents to explore novel objects.
-
Imaging and Histology: Ex vivo micromagnetic resonance imaging (µMRI) following injection with a gadolinium-labeled Aβ₁₋₄₀ probe and histological examination with thioflavin-S staining were used to determine amyloid plaque burden in the hippocampus and cortex.
-
Aducanumab Efficacy Study in Tg2576 Mice
-
Animal Model: Aged Tg2576 mice (18-22 months old).
-
Drug Administration:
-
Acute Study: A chimeric analog of aducanumab was applied directly to the brain surface.
-
Chronic Study: Systemic administration of the chimeric aducanumab analog.
-
-
Efficacy Assessment:
-
In Vivo Imaging: Multiphoton microscopy was used to longitudinally track changes in amyloid plaque size and number, as well as neuronal calcium levels in living mice.
-
Biochemical Analysis: Brain levels of soluble and insoluble Aβ were measured.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action of the standard drugs and a general workflow for preclinical in vivo efficacy studies in Alzheimer's disease.
Caption: Mechanisms of action for standard Alzheimer's drugs.
Caption: Preclinical in vivo efficacy testing workflow.
Pharmacokinetic Profile Comparison of 2-(4-benzylpiperazin-1-yl)acetonitrile Derivatives: A Guideline
Disclaimer: As of November 2025, a direct comparative in vivo pharmacokinetic study of a series of 2-(4-benzylpiperazin-1-yl)acetonitrile derivatives is not publicly available in the scientific literature. The following guide provides pharmacokinetic data for a structurally related parent compound, N-benzylpiperazine (BZP), to offer insights into the potential disposition of this class of molecules. Additionally, this guide outlines a general experimental protocol for conducting such a pharmacokinetic study and explores potential signaling pathways relevant to this chemical scaffold.
Pharmacokinetic Profile of N-benzylpiperazine (BZP)
To provide a relevant frame of reference, this section summarizes the pharmacokinetic parameters of N-benzylpiperazine (BZP) in healthy human participants following a single oral dose. BZP shares the core benzylpiperazine moiety with the compounds of interest.
| Parameter | Value | Unit | Citation |
| Dose | 200 | mg (oral) | [1] |
| Cmax (Maximum Plasma Concentration) | 262 | ng/mL | [1] |
| Tmax (Time to Maximum Concentration) | 75 | min | [1] |
| t1/2 (Elimination Half-life) | 5.5 | hours | [1] |
| Cl/F (Apparent Total Clearance) | 99 | L/h | [1] |
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following is a generalized protocol for determining the pharmacokinetic profile of a novel this compound derivative in a rodent model, such as Sprague-Dawley rats.
2.1. Animal Models and Housing
-
Species: Male Sprague-Dawley rats (270–300 g) are commonly used.[2]
-
Housing: Animals should be housed individually in environmentally controlled conditions (22 ± 2°C, 50-60% relative humidity) with a 12-hour light/dark cycle.[3]
-
Acclimatization: A stabilization period of at least one week is recommended before the experiment.[2]
-
Diet: Standard rodent chow and water should be available ad libitum, though fasting for 12 hours prior to dosing is typical for oral administration studies.[4]
2.2. Dosing and Administration
-
Formulation: The test compound is typically dissolved in a suitable vehicle, such as a solution of saline with a small percentage of a solubilizing agent (e.g., 0.5% methylcellulose).
-
Intravenous (IV) Administration: For determining absolute bioavailability, one cohort of animals receives the drug via intravenous injection, often through a tail vein or a cannulated jugular vein, at a specific dose (e.g., 1 mg/kg).[4]
-
Oral (PO) Administration: A second cohort receives the compound orally via gavage at a higher dose (e.g., 10 mg/kg) to account for potential first-pass metabolism.[4]
2.3. Blood Sampling
-
Schedule: Serial blood samples (approximately 250 µL) are collected at predetermined time points. A typical schedule includes pre-dose (0), and then at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[3][4]
-
Collection Method: Blood is collected from the tail vein or retro-orbital plexus into heparinized tubes.[2][4]
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -40°C or lower until analysis.[4]
2.4. Bioanalytical Method
-
Technique: Plasma concentrations of the drug and its potential metabolites are typically quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction step is usually employed to remove plasma proteins and other interfering substances before analysis.
-
Data Analysis: The plasma concentration-time data is analyzed using non-compartmental methods with pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance.[3]
Potential Signaling Pathways and Therapeutic Targets
While the specific targets for many this compound derivatives are not well-defined, the broader class of benzylpiperazine compounds has been investigated for its effects on the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
3.1. Cholinergic Signaling in Alzheimer's Disease The cholinergic hypothesis of Alzheimer's disease suggests that the cognitive decline observed in patients is linked to a deficit in cholinergic signaling.[5] Key aspects of this pathway include:
-
Acetylcholine (ACh) Synthesis and Release: ACh is a critical neurotransmitter for memory and learning, synthesized in cholinergic neurons.
-
Receptor Binding: ACh binds to nicotinic and muscarinic receptors on postsynaptic neurons to propagate nerve signals.
-
Enzymatic Degradation: Acetylcholinesterase (AChE) breaks down ACh in the synaptic cleft, terminating the signal.
-
Dysfunction in Alzheimer's: In Alzheimer's disease, there is a significant loss of cholinergic neurons and reduced ACh levels, leading to impaired cognitive function.[5][6] Many current treatments for Alzheimer's are AChE inhibitors, which increase the amount of ACh in the synapse.
3.2. Amyloid Beta (Aβ) Plaque Formation A hallmark of Alzheimer's disease is the extracellular accumulation of amyloid plaques.[7][8] The formation of these plaques is a complex process:
-
APP Cleavage: Amyloid Precursor Protein (APP), a transmembrane protein, is cleaved by β-secretase and γ-secretase.[8][9]
-
Aβ Monomer Production: This cleavage releases amyloid-beta peptides, particularly the aggregation-prone Aβ42.[8]
-
Aggregation: These Aβ monomers misfold and aggregate to form oligomers, protofibrils, and eventually insoluble fibrils that deposit as plaques between nerve cells.[10]
-
Neurotoxicity: These plaques and their precursor oligomers are thought to be neurotoxic, contributing to synaptic dysfunction and neuronal death.[10]
Visualizations
The following diagrams illustrate the experimental workflow for a pharmacokinetic study and a simplified representation of the signaling pathways implicated in Alzheimer's disease.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Caption: Simplified signaling pathways in Alzheimer's disease.
References
- 1. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 3. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 4. In vivo pharmacokinetic study [bio-protocol.org]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of amyloid plaque formation suggests an intracellular basis of Aβ pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Amyloid plaques - Wikipedia [en.wikipedia.org]
- 10. Neurobiological pathways to Alzheimer’s disease: Amyloid-beta, TAU protein or both? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of 2-(4-benzylpiperazin-1-yl)acetonitrile: A Comparative Guide to its Putative Mechanisms
For Immediate Release
This guide provides a comparative analysis of the likely mechanism of action of 2-(4-benzylpiperazin-1-yl)acetonitrile, a research compound featuring the prominent benzylpiperazine scaffold. While direct extensive biological evaluation of this specific molecule is not widely available in published literature, the well-documented activities of structurally related arylpiperazine derivatives strongly suggest its potential interaction with key G-protein coupled receptors (GPCRs) in the central nervous system. This document will focus on the two most probable mechanisms of action: antagonism of the Dopamine D4 receptor and modulation of Serotonin 5-HT1A and 5-HT2A receptors.
This publication is intended for researchers, scientists, and drug development professionals interested in the pharmacology of benzylpiperazine derivatives and related compounds.
Comparative Analysis of Putative Targets
The benzylpiperazine moiety is a privileged scaffold in neuropharmacology, known to interact with a range of biogenic amine receptors. Based on extensive research on analogous compounds, the primary putative targets for this compound are the Dopamine D4 receptor and Serotonin 5-HT1A/5-HT2A receptors.
Table 1: Comparative Binding Affinities of Arylpiperazine Derivatives at Dopamine Receptors
| Compound/Alternative | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D4 Selectivity (vs. D2) | Reference |
| L-745,870 | 1000 | 1000 | 0.4 | ~2500x | [1][2] |
| FAUC 365 | 110 | 14 | 0.8 | ~137x | [1] |
| Clozapine | 157 | 21 | 19 | ~8x | [3] |
| Risperidone | 3.3 | 1.1 | 7.3 | ~0.45x | [3] |
Note: Data for this compound is not available. The compounds listed are well-characterized arylpiperazine derivatives and antipsychotics known to interact with dopamine receptors.
Table 2: Comparative Binding Affinities of Arylpiperazine Derivatives at Serotonin Receptors
| Compound/Alternative | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Buspirone | 15 | 150 | [4] |
| (±)-8-OH-DPAT | 0.9 | 2800 | [5] |
| WAY-100635 | 0.9 | 1000 | [6] |
| MM-77 | 1.3 | 11 | [4] |
Note: Data for this compound is not available. The compounds listed are established serotonin receptor ligands containing the arylpiperazine motif.
Putative Signaling Pathways
The interaction of this compound with its putative receptor targets would initiate a cascade of intracellular signaling events.
Dopamine D4 Receptor Antagonism
As a D2-like receptor, the Dopamine D4 receptor couples to Gi/o proteins.[7] Antagonism by a compound like this compound would block the endogenous ligand dopamine from binding, thereby inhibiting the canonical signaling pathway that leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Furthermore, D4 receptor signaling has been implicated in the modulation of MAPK/ERK and Akt pathways, and its antagonism can disrupt the autophagy-lysosomal pathway, a mechanism that has been explored for therapeutic intervention in glioblastoma.[8]
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serotonin1A receptor partial agonist S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine] enhances cholinergic transmission and cognitive function in rodents: a combined neurochemical and behavioral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Benzylpiperazin-1-yl)acetonitrile: A Comprehensive Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Based on the hazard profiles of similar compounds, 2-(4-Benzylpiperazin-1-yl)acetonitrile is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[1][2][3][4] It is also presumed to be a flammable liquid and vapor.[2][5] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[2][3]
-
Clothing: A lab coat or other protective clothing is required.
-
Respiratory Protection: When handling outside of a fume hood or in case of vapor generation, use a NIOSH-approved respirator.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like Chemizorb® to contain the substance. For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1]
-
Clean: Clean the affected area thoroughly.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Procedures
The primary method for the disposal of this compound and its contaminated materials is through an approved waste disposal plant.[3]
Step-by-Step Disposal Guide:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and reducing agents.[1][5]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
The following table summarizes key data points relevant to the handling and disposal of nitrile and piperazine compounds, which should be considered as guidance for this compound.
| Hazard Classification | Precautionary Statement | Disposal Method |
| Acute Toxicity (Oral, Dermal, Inhalation) | P261: Avoid breathing mist or vapours. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | P501: Dispose of contents/ container to an approved waste disposal plant.[3] |
| Serious Eye Irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Flammable Liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][5] |
Experimental Workflow for Safe Disposal
The logical flow for handling and disposing of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 2-(4-Benzylpiperazin-1-yl)acetonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Benzylpiperazin-1-yl)acetonitrile in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield may also be required. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, inspect before use).[3] A flame-retardant lab coat or apron and closed-toe shoes are required.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a fume hood or if vapors/aerosols are generated.[2][5] |
| Hand Protection | Handle with gloves that have been inspected prior to use. Wash and dry hands thoroughly after handling.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe laboratory environment.
2.1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces, as the acetonitrile component suggests high flammability.[2]
-
Material and Equipment: Have all necessary equipment and materials, including spill cleanup supplies, readily available before starting work.
2.2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Container Inspection: Before opening, carefully inspect the container for any damage or leaks.
-
Dispensing: Slowly and carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.
-
Container Sealing: Securely seal the container immediately after use.
-
Work Area: Keep the work area clean and organized.
2.3. Post-Handling:
-
Decontamination: Decontaminate all work surfaces and equipment after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing the compound, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated containers can then be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. unigel.com.br [unigel.com.br]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lobachemie.com [lobachemie.com]
- 9. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
